(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
Description
BenchChem offers high-quality (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARMJFBEFUNJK-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Synthesis of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
This guide details the synthesis of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane , a high-value conformationally restricted amine scaffold. The protocol leverages an intramolecular [2+2] photochemical cycloaddition of a furan-substituted enamide, a methodology validated by recent advances in the synthesis of 1-substituted-2-azabicyclo[3.2.0]heptanes (Zozulia et al., J. Org. Chem. 2018).[1][2][3][4]
This route is preferred over ketene-alkene cycloadditions for this specific target because it directly installs the C1-quaternary center bearing the heteroaryl (furan) substituent.
Executive Summary & Retrosynthetic Analysis
The target molecule features a fused bicyclic nitrogen system with a specific bridgehead substituent. The (1S,5S) configuration denotes a cis-fused system with absolute chirality at the bridgehead and bridge carbons.
Retrosynthetic Logic
-
Disconnection: The cyclobutane ring (C1–C7 and C5–C6 bonds).
-
Precursor: An acyclic N-allyl enamide.
-
Key Transformation: Intramolecular [2+2] photocycloaddition.[3][4]
-
Chirality Strategy: The photochemical step is diastereoselective (yielding the cis-fused racemate). The (1S,5S) enantiomer is isolated via chiral resolution (SFC/HPLC) or synthesized using a chiral auxiliary on the nitrogen atom.
Figure 1: Retrosynthetic analysis showing the disconnection to the enamide precursor.
Mechanistic Pathway
The reaction proceeds via the excitation of the enamide chromophore. Unlike simple alkenes, enamides possess a lower lying excited state (often accessible via direct irradiation at
-
Excitation: The conjugated enamide system absorbs UV light.
-
Cyclization: The exocyclic double bond (C=C attached to Furan) reacts with the tethered allyl double bond.
-
Regioselectivity: The tether length (3 atoms: N-C-C) enforces a "crossed" or "straight" closure that favors the formation of the 5,4-fused system (2-azabicyclo[3.2.0]) over the 6,3-fused alternative.
-
Stereoselectivity: The geometric constraints of the tether dictate a cis-fusion of the rings.
Experimental Protocol
Phase 1: Precursor Synthesis (Enamide Formation)
This phase constructs the photosensitive substrate. Note: Enamides derived from ketones are prone to hydrolysis; anhydrous conditions are critical.
Reagents:
-
2-Acetylfuran (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Trifluoroacetic anhydride (TFAA) or Acetyl Chloride (1.1 equiv)
-
Titanium(IV) chloride (TiCl4) (0.5 equiv, optional for imine formation)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Imine Condensation:
-
Dissolve 2-Acetylfuran in anhydrous Toluene.
-
Add Allylamine and molecular sieves (4Å) or TiCl4 (dropwise at 0°C) to facilitate water removal.
-
Stir at reflux (Dean-Stark trap) or room temperature (if TiCl4 used) until ketone is consumed (monitor by TLC/NMR).
-
Result: Intermediate Imine (
-(1-(furan-2-yl)ethylidene)prop-2-en-1-amine).
-
-
N-Acylation (Enamide Trap):
-
Cool the imine solution to 0°C.
-
Add Et3N followed by the slow addition of the acylating agent (e.g., Acetyl Chloride or TFAA).
-
Mechanistic Note: Acylation occurs at the nitrogen, forcing the imine to tautomerize to the enamide (exocyclic double bond) to maintain conjugation.
-
Warm to room temperature and stir for 2–4 hours.
-
-
Work-up:
-
Quench with saturated NaHCO3. Extract with EtOAc.
-
Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis).
-
Target Intermediate:
-Allyl-N-(1-(furan-2-yl)vinyl)acetamide.
-
Phase 2: Intramolecular [2+2] Photocycloaddition
This is the critical ring-closing step.
Equipment:
-
Photochemical reactor (e.g., Rayonet) or immersion well.
-
Light Source: Medium-pressure Hg lamp or UV-LEDs (300–365 nm).
-
Vessel: Pyrex (filters <280 nm) or Quartz (if <300 nm needed).
Protocol:
-
Preparation: Dissolve the Enamide from Phase 1 in degassed Acetonitrile or Benzene (approx. 0.01 M concentration).
-
Why Dilute? High dilution favors intramolecular cyclization over intermolecular dimerization.
-
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 30 minutes.
-
Reasoning: Furan rings are highly susceptible to oxidation by singlet oxygen (
). Removing O2 prevents the formation of furan-endoperoxides and polymer byproducts.
-
-
Irradiation:
-
Isolation:
-
Evaporate solvent under reduced pressure.[7]
-
The crude residue contains the N-acylated bicyclic core.
-
Phase 3: Deprotection and Isolation
To obtain the free amine or a salt suitable for resolution.
-
Hydrolysis: Treat the N-acyl bicycle with dilute HCl (2M) or NaOH (if amide is sensitive).
-
Caution: Furans are acid-sensitive (ring opening). Basic hydrolysis (LiOH/MeOH) is preferred if the protecting group allows (e.g., if TFA group was used).
-
-
Extraction: Extract the free amine into DCM/CHCl3.
Stereochemical Resolution (Getting to 1S,5S)
The photochemical step yields a racemic mixture of (1S,5S) and (1R,5R).
Method A: Preparative Chiral SFC (Recommended)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).
-
Detection: UV at 254 nm (Furan absorption).
-
Isolate the (1S,5S) peak (absolute configuration must be confirmed via X-ray or optical rotation comparison).
Method B: Diastereomeric Salt Formation
-
Dissolve racemic amine in EtOH.
-
Add (L)-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Crystallize the diastereomeric salt. Release the free base and check ee%.
Data Summary & QC Parameters
| Parameter | Specification / Observation |
| Precursor Stability | Moderate. Store at -20°C under Argon. Sensitive to hydrolysis. |
| Reaction Concentration | 0.005 M – 0.02 M (High dilution essential). |
| Key NMR Signal (Product) | Disappearance of vinyl protons (5.0–6.0 ppm). Appearance of cyclobutane methine/methylene signals (1.5–3.0 ppm). |
| Furan Integrity | Check for signals at ~6.3, 7.4 ppm. Loss indicates oxidation/acid-degradation. |
| Stereochemistry | cis-fused (J_H1-H5 coupling constant characteristic). |
Process Pathway Diagram
Figure 2: Complete synthetic workflow from raw materials to enantiopure target.
References
-
Zozulia, S., Borysko, P. O., Sokolenko, M. I., et al. (2018).[3] "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 83(3), 1394–1401.[4] Link[3]
-
Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 116(17), 9748–9815. Link[5]
-
Grygorenko, O. O., et al. (2021).[1][2][7] "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry." ChemRxiv. Link
-
Enamine Ltd. (n.d.). "Building Blocks: Conformationally Restricted Amines." Catalog Entry for CAS 2126143-68-6.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2126143-68-6|(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
This guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane. While experimental data for this specific molecule is not yet publicly available, this document serves as a robust predictive analysis grounded in established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is a chiral, fused-ring heterocyclic compound with potential applications in medicinal chemistry and materials science. The rigid bicyclic core, a 2-azabicyclo[3.2.0]heptane system, offers a three-dimensional scaffold that is increasingly sought after in drug design to explore new chemical space. The incorporation of a furan-2-yl substituent introduces aromaticity and potential for further functionalization. Accurate and comprehensive spectroscopic characterization is paramount to confirming the synthesis of this molecule, elucidating its precise three-dimensional structure, and ensuring its purity. This guide will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Atom Numbering
The structure and atom numbering scheme used throughout this guide for (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane are presented below. This standardized numbering is crucial for the unambiguous assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
3.1. Experimental Protocol
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) would be used.
-
Number of Scans: 16 to 64 scans would be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-15 ppm would be sufficient to cover the expected chemical shifts.
-
3.2. Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2' | 7.35 | dd | J = 1.8, 0.8 |
| H4' | 6.30 | dd | J = 3.2, 1.8 |
| H3' | 6.20 | dd | J = 3.2, 0.8 |
| H5 | 3.5 - 3.7 | m | |
| H3a, H3b | 3.0 - 3.3 | m | |
| H7a, H7b | 2.0 - 2.3 | m | |
| H6a, H6b | 1.8 - 2.1 | m | |
| H4a, H4b | 1.6 - 1.9 | m | |
| NH | 1.5 - 2.5 | br s |
3.3. Rationale for Predicted ¹H NMR Data
The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
-
Furan Protons (H2', H3', H4'): The furan ring protons are expected in the aromatic region. The proton adjacent to the oxygen (H2') is typically the most downfield, followed by H4' and H3'[1]. The characteristic coupling constants between these protons (J2'3', J3'4', J2'4') allow for their unambiguous assignment[1].
-
Azabicyclo[3.2.0]heptane Protons:
-
H5 (Bridgehead): This proton is adjacent to the nitrogen atom and at a bridgehead position, leading to a downfield shift compared to other aliphatic protons.
-
H3 (α to Nitrogen): The methylene protons on the carbon adjacent to the nitrogen (C3) are expected to be deshielded and appear in the 3.0-3.3 ppm range.
-
Other Aliphatic Protons (H4, H6, H7): These protons on the cyclobutane and cyclopentane rings are expected in the upfield region (1.6-2.3 ppm)[2]. Due to the rigid bicyclic structure, these protons will exhibit complex splitting patterns due to geminal and vicinal couplings.
-
NH Proton: The amine proton typically appears as a broad singlet and its chemical shift is highly dependent on concentration and solvent.
-
3.4. 2D NMR Spectroscopy for Structural Elucidation
To definitively assign the complex proton signals of the bicyclic system, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.
Caption: Simplified expected COSY correlations for the bicyclic core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
4.1. Experimental Protocol
A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR.
-
Sample Preparation: The same sample used for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be run to differentiate between CH, CH₂, and CH₃ groups.
-
4.2. Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1' | ~155 |
| C2' | ~142 |
| C4' | ~110 |
| C3' | ~105 |
| C1 | ~70 |
| C5 | ~60 |
| C3 | ~50 |
| C7 | ~35 |
| C6 | ~30 |
| C4 | ~25 |
4.3. Rationale for Predicted ¹³C NMR Data
-
Furan Carbons: The carbons of the furan ring are expected in the downfield region, with the carbon attached to the bicyclic system (C1') and the carbon adjacent to the oxygen (C2') being the most deshielded[3].
-
Azabicyclo[3.2.0]heptane Carbons:
-
C1 (Quaternary): This carbon, bonded to the nitrogen and the furan ring, is expected to be significantly downfield for an aliphatic carbon.
-
C5 and C3 (α to Nitrogen): These carbons are deshielded by the adjacent electronegative nitrogen atom[2].
-
C4, C6, C7: These aliphatic carbons are expected in the upfield region of the spectrum[2].
-
4.4. HSQC and HMBC for Complete Assignment
An HSQC spectrum would correlate each proton with its directly attached carbon, confirming the assignments from the 1D spectra. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbon (C1) and confirming the connectivity of the furan ring to the bicyclic system.
Infrared (IR) Spectroscopy
5.1. Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
-
Sample Preparation: A thin film of the neat compound would be prepared on a salt (NaCl or KBr) plate, or a KBr pellet would be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition: The spectrum would be recorded from approximately 4000 to 400 cm⁻¹.
5.2. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary amine |
| 3100-3000 | C-H stretch | Aromatic (furan) |
| 2950-2850 | C-H stretch | Aliphatic (bicycloheptane) |
| ~1600, ~1500 | C=C stretch | Aromatic (furan) |
| ~1100 | C-N stretch | Amine |
| ~1050 | C-O stretch | Furan |
5.3. Rationale for Predicted IR Data
The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule. The N-H stretch of the secondary amine is expected as a moderate peak around 3300 cm⁻¹. The aromatic C-H stretches of the furan and the aliphatic C-H stretches of the bicycloheptane core will appear in their respective characteristic regions. The C=C stretching vibrations of the furan ring and the C-N and C-O stretching vibrations provide further evidence for the presence of these functionalities.
Mass Spectrometry (MS)
6.1. Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, would be used to obtain an accurate mass measurement.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode would be a suitable method, as the secondary amine can be readily protonated to form [M+H]⁺.
-
Data Acquisition: A full scan mass spectrum would be acquired to determine the molecular weight and isotopic pattern. Tandem mass spectrometry (MS/MS) would be performed on the [M+H]⁺ ion to induce fragmentation and gain structural information.
6.2. Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₁₃NO
-
Monoisotopic Mass: 163.0997 g/mol
-
Predicted [M+H]⁺ (High Resolution): 164.1070
6.3. Predicted Fragmentation Pathway
The fragmentation of the protonated molecule would likely proceed through cleavage of the bonds in the bicyclic system and the furan ring.
Caption: A simplified predicted fragmentation pathway for (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane.
A key fragmentation would likely involve the loss of the furan group or cleavage of the cyclobutane ring. The accurate mass measurement of the parent ion and its fragment ions would provide strong evidence for the elemental composition of the molecule.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral characteristics. This information will be invaluable for any researcher working on the synthesis and characterization of this molecule, providing a solid framework for the interpretation of experimental data. The application of advanced 2D NMR techniques will be crucial for the complete and unambiguous assignment of the complex proton and carbon signals of the bicyclic core.
References
- Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth.2024.
- SpectraBase. 2-[5-(2-Furyl)pentyl]furan.
- Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride.
- ResearchGate. Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks.
- ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃.
- PMC. Synthesis of bicyclo[3.2.
- HETEROCYCLES. SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING.
- BLDpharm. 2126143-68-6|(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane.
- Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- ACS Publications. Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline.
- UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.
- Organic Syntheses. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
- ChemRxiv. 2-Azabicyclo[3.2.
- The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
- Flow Technology Enabled Preparation of C3-Heterosubstituted 1- azabicyclo[1.1.0]butanes and Azetidines.
- ACS Publications. Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline.
- Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts.
- MSU Chemistry. Proton NMR Table.
- Sigma-Aldrich. (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
- ChemRxiv. 2-Azabicyclo[3.2.
- National Institute of Standards and Technology. Heptane - the NIST WebBook.
- Semantic Scholar. Multigram Synthesis of Functionalized 2-Azabicyclo[3.2.0]heptanes.
- ChemicalBook. 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3) ¹H NMR spectrum.
- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- PubChem. 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- PubChem. 3-Azabicyclo[3.2.0]heptane.
- ResearchGate. 2-Azabicyclo[3.2.
- Kyberlife. (1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide.
- MDPI.
- ChemScene. 3927-45-5 | 2-Oxa-6-azabicyclo[3.2.0]heptane.
- GNPS. GNPS Library Spectrum CCMSLIB00009969422.
- ResearchGate. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery.
- National Institute of Standards and Technology. Furan, 2-(2-furanylmethyl)-5-methyl- - the NIST WebBook.
Sources
The Azabicyclo[3.2.0]heptane Core: A Journey from Photochemical Curiosity to a Staple in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond "Flatland" in Medicinal Chemistry
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has driven medicinal chemists to explore beyond the two-dimensional confines of flat, aromatic structures. This "escape from flatland" has led to a growing appreciation for three-dimensional, sp3-rich scaffolds that can provide improved pharmacological profiles.[1] Among these, the azabicyclo[3.2.0]heptane core, a fused ring system comprising a cyclobutane and a pyrrolidine ring, has emerged as a particularly valuable motif. Its rigid, bicyclic nature offers a conformationally restricted framework that can mimic and improve upon more flexible structures like piperidine, a ubiquitous heterocycle in pharmaceuticals.[1] This guide provides a comprehensive overview of the discovery, synthetic evolution, and strategic application of azabicyclo[3.2.0]heptane derivatives in the context of modern drug development.
The Dawn of a Scaffold: Early Synthetic Explorations
The initial forays into the synthesis of the azabicyclo[3.2.0]heptane skeleton were largely rooted in the principles of photochemistry. The intramolecular [2+2] photocycloaddition of diallylamines, a transformation known as the Kochi-Salomon reaction, represented a foundational, albeit sometimes challenging, approach to this bicyclic system.[2][3] These early methods often required harsh UV irradiation and were sometimes limited by the electronic nature of the olefinic substrates.[2]
A significant breakthrough in making this scaffold more accessible came with the development of amine-tolerant reaction conditions. Researchers demonstrated that the in-situ protonation of diallylamine with common acids could effectively "mask" the basicity of the amine, which would otherwise interfere with the copper-catalyzed photochemical reaction. This modification allowed for the reaction to be conducted in water, a significant practical and environmental improvement over the previously required dry organic solvents.[2][3]
Expanding the Synthetic Toolkit: From Harsh UV to Elegant Visible-Light Strategies
While photochemical methods laid the groundwork, the quest for milder, more efficient, and broadly applicable synthetic routes has led to the development of several elegant strategies. These modern approaches have significantly expanded the accessibility and diversity of azabicyclo[3.2.0]heptane derivatives.
The Rise of Visible-Light-Mediated [2+2] Cycloadditions
A major advancement in the synthesis of 3-azabicyclo[3.2.0]heptanes has been the utilization of visible-light energy-transfer catalysis.[4] This approach overcomes many of the limitations associated with UV irradiation, such as the potential for substrate degradation and the need for specialized equipment. By employing a suitable photosensitizer, the selective activation of one of the reacting partners, typically a maleimide, can be achieved under mild conditions, leading to a highly efficient [2+2] cycloaddition with a variety of alkenes. This method has demonstrated broad substrate scope, good chemo-, regio-, and diastereoselectivity, and has even been successfully scaled up to a 100-gram scale.[4]
A key advantage of this visible-light-driven strategy is the ability to engage a wider range of electronically diverse alkenes and alkynes with maleimides, providing direct access to multifunctionalized 3-azabicyclo[3.2.0]heptane derivatives. The development of novel photosensitizers has been instrumental in outperforming established ones and expanding the reaction's utility.
[3+2] Cycloaddition Strategies
An alternative and powerful approach to the 3-azabicyclo[3.2.0]heptane core involves the [3+2] cycloaddition of azomethine ylides with cyclobutene derivatives.[5][6][7] This method allows for the construction of densely substituted 3-azabicyclo[3.2.0]heptanes and has been successfully applied on a multigram scale.[5][6] Furthermore, the development of catalytic asymmetric versions of this transformation, often employing copper catalysts with chiral ligands, has enabled the synthesis of enantioenriched products with high levels of diastereoselectivity and enantioselectivity.[6]
Palladium-Catalyzed Approaches
More recently, palladium-catalyzed methodologies have been explored for the synthesis of bicyclo[3.2.0]heptane lactones, which can serve as versatile precursors to azabicyclo[3.2.0]heptane scaffolds.[8] These methods often involve C-H activation and C-C cleavage processes and demonstrate the continuous innovation in accessing this important bicyclic system.[8]
Strategic Applications in Drug Discovery: A Scaffold of Opportunity
The unique three-dimensional structure and favorable physicochemical properties of the azabicyclo[3.2.0]heptane core have made it an attractive building block in drug discovery programs.[9][10][11][12][13]
A Conformationally Restricted Piperidine Mimetic
One of the most significant applications of the 3-azabicyclo[3.2.0]heptane scaffold is as a conformationally restricted surrogate for the piperidine ring.[1] While piperidine is a cornerstone of medicinal chemistry, its inherent flexibility can sometimes be a liability. By replacing a piperidine with a rigid azabicyclo[3.2.0]heptane, medicinal chemists can lock in a specific conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.[1] Importantly, this substitution can often be made without significantly altering key physicochemical properties such as lipophilicity (logD) and aqueous solubility.[1]
Enhancing 3D Character and Exploring New Chemical Space
The incorporation of the azabicyclo[3.2.0]heptane motif is a prime example of the "escape from flatland" strategy, which aims to increase the sp3 character of drug candidates.[1] Molecules with greater three-dimensionality are often associated with improved clinical success rates. The rigid, non-planar nature of the azabicyclo[3.2.0]heptane core introduces well-defined exit vectors for substituent placement, allowing for a more precise exploration of the binding pockets of target proteins.[5][6][10]
Bioactive Azabicyclo[3.2.0]heptane Derivatives
The versatility of the azabicyclo[3.2.0]heptane scaffold is underscored by its presence in a number of biologically active compounds. For instance, derivatives have been synthesized and evaluated as dopaminergic ligands, demonstrating affinity for D2L and D3 dopamine receptors.[14] The core has also been incorporated into γ-aminobutyric acid (GABA) analogues.[7] The development of efficient synthetic routes has enabled the creation of libraries of these compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.[5][15][16][17]
Experimental Protocols: A Practical Guide
To illustrate the practical synthesis of these valuable scaffolds, detailed step-by-step methodologies for key transformations are provided below.
Protocol 1: Visible-Light-Induced Intermolecular [2+2] Cycloaddition of N-Substituted Maleimides with Alkenes.[6]
This protocol describes a general procedure for the synthesis of functionalized 3-azabicyclo[3.2.0]heptanes using visible-light energy-transfer catalysis.
Materials:
-
N-substituted maleimide (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Photosensitizer (e.g., Ir(ppy)3, Ru(bpy)3(PF6)2, or a novel photosensitizer as described in the literature) (1-5 mol%)
-
Degassed solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the N-substituted maleimide, the alkene, and the photosensitizer.
-
Add the degassed solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of the visible light source and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.0]heptane derivative.
Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Cyclobutenones.[8]
This protocol outlines a method for the enantioselective synthesis of densely substituted 3-azabicyclo[3.2.0]heptanes.
Materials:
-
Cyclobutenone (1.0 equiv)
-
Azomethine ylide precursor (e.g., an imino ester) (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Chiral ligand (e.g., (R)-Fesulphos) (5.5-11 mol%)
-
Base (e.g., triethylamine) (1.2 equiv)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (e.g., argon, nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI and the chiral ligand.
-
Add the anhydrous solvent and stir for 15-30 minutes at room temperature.
-
Add the cyclobutenone, the azomethine ylide precursor, and the base.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 40 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-azabicyclo[3.2.0]heptane.
Data Presentation
The following table summarizes the key features of the primary synthetic methodologies discussed.
| Synthetic Method | Key Features | Advantages | Limitations |
| Intramolecular [2+2] Photocycloaddition | Copper-catalyzed, often requires UV light | Access to the parent scaffold | Can require harsh conditions, limited substrate scope |
| Visible-Light [2+2] Cycloaddition | Photosensitizer-mediated, mild conditions | Broad substrate scope, high efficiency, scalable | Requires a suitable photosensitizer |
| [3+2] Cycloaddition | Azomethine ylide and cyclobutene precursors | Access to densely substituted derivatives | Precursor availability can be a factor |
| Asymmetric [3+2] Cycloaddition | Copper-catalyzed with a chiral ligand | High enantioselectivity and diastereoselectivity | Catalyst and ligand cost |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core concepts of the key synthetic strategies for accessing the azabicyclo[3.2.0]heptane scaffold.
Caption: Visible-light mediated [2+2] cycloaddition workflow.
Caption: Asymmetric [3+2] cycloaddition for enantioenriched products.
Conclusion and Future Outlook
The journey of the azabicyclo[3.2.0]heptane scaffold from a subject of academic photochemical studies to a valuable tool in drug discovery is a testament to the power of synthetic innovation. The development of milder, more efficient, and stereoselective synthetic methods has unlocked the potential of this unique bicyclic system. As the demand for novel, three-dimensional chemical entities continues to grow, the azabicyclo[3.2.0]heptane core is poised to play an increasingly important role in the design and development of the next generation of therapeutics. Future research in this area will likely focus on the discovery of new, even more efficient catalytic systems, the development of late-stage functionalization strategies to rapidly diversify the scaffold, and the continued exploration of its application in a wider range of therapeutic areas.
References
-
Synthesis of Functionalized 3‐Azabicyclo[3.2.0]Heptanes via Visible‐Light Energy‐Transfer Catalysis. R Discovery. [Link]
-
Highly Efficient Visible-Light-Driven [2+2] Cycloaddition of Maleimides to Alkenes and Alkynes for the Synthesis of 3-Azabicyclo[3.2.0]heptane-Fused Scaffolds. Thieme Chemistry. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. ResearchGate. [Link]
-
Synthesis of 2‐azabicyclo[3.2.0]heptane‐derived building blocks from intermediate exo‐13. ResearchGate. [Link]
-
Denisenko, A. V., Druzhenko, T., Skalenko, Y., Samoilenko, M., Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. [Link]
-
Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Zozulia, S., Borysko, P. O., Sokolenko, M. I., Tarasov, A., & Mykhailiuk, P. K. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1272–1280. [Link]
-
Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. PubMed. [Link]
-
Photochemical Synthesis of 3‑Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Figshare. [Link]
-
Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. PubMed. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. [Link]
-
Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation. Chemical Science, 16(20), 7549-7555. [Link]
-
Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]
-
Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
Skalenko, Y., Druzhenko, T., Denisenko, A., Samoilenko, M., Dacenko, O., Trofymchuk, S., Grygorenko, O., Tolmachev, A., & Mykhailiuk, P. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(12), 6275–6289. [Link]
-
[2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. PubMed. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
3-Azabicyclo[3.2.0]heptane. PubChem. [Link]
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Europe PMC. [Link]
-
3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp 3 )–H activation cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00711A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. figshare.com [figshare.com]
- 13. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
A Guide for the Strategic Incorporation of a Conformationally-Restricted Building Block in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The imperative to "escape flatland"—moving beyond planar, sp²-rich scaffolds—is a guiding principle in modern drug discovery. Molecules with greater three-dimensional (3D) character often exhibit improved pharmacological profiles, including enhanced selectivity, better physicochemical properties, and novel intellectual property. The building block (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is a powerful tool for achieving this objective.
This molecule elegantly combines two structurally significant motifs:
-
The 2-Azabicyclo[3.2.0]heptane Core: This saturated, fused-ring system provides a rigid, conformationally constrained scaffold.[1][2][3] Its defined geometry serves to orient substituents in precise vectors, making it an excellent surrogate for more flexible scaffolds like piperidine and pyrrolidine.[1][3] The inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency.[3]
-
The Furan-2-yl Moiety: The furan ring is a versatile pharmacophore found in numerous approved drugs. It often serves as a bioisosteric replacement for a phenyl ring, offering a modified electronic profile, a different balance of hydrophilicity and lipophilicity, and a potential hydrogen bond acceptor in its oxygen atom.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications and practical protocols for utilizing this advanced building block.
Physicochemical and Structural Characteristics
Understanding the inherent properties of a building block is fundamental to its effective application. The table below summarizes key characteristics of the title compound and its core scaffolds.
| Property | Value / Description | Rationale & Implication for Drug Design |
| IUPAC Name | (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane | - |
| CAS Number | 2126143-68-6[6] | For unambiguous identification and sourcing. |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Low molecular weight allows for significant downstream derivatization without excessive "molecular obesity". |
| Topology | Conformationally restricted, sp³-rich scaffold. | The fused cyclobutane-pyrrolidine system locks the molecule into a defined 3D shape, ideal for probing specific binding pockets.[1][3] |
| Core Scaffold pKa | The pKa of the parent 2-azabicyclo[3.2.0]heptane is expected to be similar to other secondary amines, likely in the range of 9-11. | The secondary amine is basic and will be protonated at physiological pH. It serves as a key handle for derivatization via amide coupling, reductive amination, etc. |
| Furan Ring Properties | Aromatic, electron-rich heterocycle. | Acts as a phenyl bioisostere. The oxygen atom can act as a hydrogen bond acceptor. Caution is advised regarding potential metabolic oxidation of the furan ring, which can sometimes lead to reactive metabolites. |
| Solubility | Expected to be soluble in common organic solvents (DCM, DMF, THF, MeOH). | Standard solvents can be used for reactions. The free base may have limited aqueous solubility, but its hydrochloride salt will be significantly more water-soluble. |
| Handling | Shipped under cold-chain conditions.[6] Store under an inert atmosphere (N₂ or Ar) at 2-8°C. | As a secondary amine, it is susceptible to oxidation and reaction with atmospheric CO₂ over time. Proper storage is critical to maintain purity. |
Strategic Rationale: Why Use This Building Block?
The decision to incorporate (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane into a synthetic campaign should be driven by a clear strategic goal. Its primary advantages lie in its ability to confer structural rigidity and act as a novel bioisosteric replacement.
Conformationally Restricted Piperidine/Pyrrolidine Mimetic
The 2-azabicyclo[3.2.0]heptane core can be conceptualized as a rigidified analog of common nitrogen-containing heterocycles. This structural constraint is a key tool for lead optimization.
Phenyl Ring Bioisosterism via the Furan Moiety
The replacement of a phenyl ring with furan can profoundly impact a molecule's properties. This substitution can be used to fine-tune pharmacokinetics and pharmacodynamics.[7][8]
-
Modulate Lipophilicity: Furan is generally less lipophilic than benzene, which can be used to improve aqueous solubility.
-
Alter Metabolic Profile: While furan can introduce its own metabolic liabilities, it avoids metabolic pathways associated with the substituted phenyl ring it replaces.[9]
-
Introduce a Hydrogen Bond Acceptor: The furan oxygen can form hydrogen bonds with a target protein, an interaction not possible with a phenyl ring.[9]
Experimental Protocols: Application in Synthesis
The secondary amine of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is an ideal nucleophile for a variety of synthetic transformations. The following section provides a detailed, self-validating protocol for a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Protocol 1: Synthesis of a Model Amide using HATU Coupling
This protocol details the synthesis of a representative amide to demonstrate a robust and high-yielding transformation.
Objective: To synthesize (4-chlorobenzoyl)((1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptan-2-yl)methanone .
Materials and Reagents:
| Reagent | Supplier Example | Purity | Quantity | Molar Eq. |
| (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane | BLDpharm: BD119894[6] | >97% | 100 mg (0.613 mmol) | 1.0 |
| 4-Chlorobenzoic acid | Sigma-Aldrich | >99% | 106 mg (0.674 mmol) | 1.1 |
| HATU | Combi-Blocks | >98% | 280 mg (0.735 mmol) | 1.2 |
| DIPEA (Hünig's base) | Sigma-Aldrich | >99.5% | 320 µL (1.84 mmol) | 3.0 |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, >99.8% | 6 mL | - |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | - | - |
| Saturated aq. NH₄Cl | - | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup (Under Inert Atmosphere):
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (100 mg, 0.613 mmol) and 4-chlorobenzoic acid (106 mg, 0.674 mmol).
-
Add anhydrous DMF (6 mL) via syringe. Stir the mixture at room temperature until all solids dissolve.
-
Causality Note: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction. Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate, reducing yield.
-
-
Base Addition:
-
Add N,N-Diisopropylethylamine (DIPEA) (320 µL, 1.84 mmol) to the solution.
-
Causality Note: DIPEA is a non-nucleophilic base. Its primary role is to neutralize the acidic proton of the carboxylic acid and any HCl generated from trace impurities in the coupling reagent or solvent, driving the reaction forward. Using a tertiary amine prevents unwanted side reactions.
-
-
Coupling Reagent Addition and Reaction:
-
In a single portion, add HATU (280 mg, 0.735 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Causality Note: HATU is a highly efficient uronium-based coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the secondary amine of the building block, forming the stable amide bond with minimal racemization.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 1:1 Hexanes:Ethyl Acetate. The product should have an Rf between that of the two starting materials.
-
LC-MS: Look for the disappearance of the starting amine (m/z = 164.2 [M+H]⁺) and the appearance of the product (m/z = 302.8 [M+H]⁺ for ³⁵Cl).
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Causality Note: The NH₄Cl wash removes residual DIPEA. The NaHCO₃ wash removes unreacted 4-chlorobenzoic acid and byproducts from HATU. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 50% ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base. | 1. Use a fresh bottle of HATU or a different coupling reagent (e.g., EDC/HOBt).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Check the pH of the reaction mixture; add more DIPEA if necessary. |
| Multiple Byproducts | 1. Reaction run for too long.2. Side reaction with the furan ring (under harsh conditions). | 1. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.2. Ensure the reaction is run at room temperature. Avoid strong acids or bases. |
| Difficult Purification | 1. Product co-elutes with byproducts.2. Product is streaking on the silica column. | 1. Try a different solvent system for chromatography (e.g., DCM/MeOH).2. Add 0.5-1% triethylamine to the eluent to suppress the interaction of basic nitrogen atoms with acidic silica gel. |
Conclusion
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is more than a mere collection of atoms; it is a rationally designed building block that offers a distinct advantage in the synthesis of complex, 3D-oriented molecules. Its rigid core and versatile furan handle provide a platform for creating novel chemical entities with potentially superior pharmacological properties. By understanding its intrinsic characteristics and employing robust synthetic protocols, researchers can effectively leverage this building block to accelerate their drug discovery programs.
References
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline Source: Journal of Organic Chemistry (via PubMed) URL: [Link]
-
Title: Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule Source: ResearchGate URL: [Link]
-
Title: Bioisosterism: A Rational Approach in Drug Design Source: ACS Chemical Reviews URL: [Link]
-
Title: The Use of Bioisosterism in Drug Design and Molecular Modification Source: American Journal of PharmTech Research URL: [Link]
-
Title: Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride Source: Organic Syntheses URL: [Link]
-
Title: 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization Source: ChemRxiv URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC URL: [Link]
-
Title: Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) Source: PMC URL: [Link]
-
Title: Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING Source: HETEROCYCLES URL: [Link]
-
Title: Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride Source: Organic Syntheses URL: [Link]
-
Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: PMC URL: [Link]
-
Title: 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization Source: ChemRxiv URL: [Link]
-
Title: Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]
-
Title: 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives Source: UCLA Chemistry and Biochemistry URL: [Link]
-
Title: A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Source: ResearchGate URL: [Link]
-
Title: 3-Azabicyclo[3.2.0]heptane Source: PubChem URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. 2126143-68-6|(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
application of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane in medicinal chemistry
Executive Summary
-
Pharmacophore: Acts as a hydrogen bond acceptor and aromatic interaction motif.
-
Synthetic Handle: Functions as a "masked" carboxylic acid, allowing the rapid generation of conformationally constrained
-amino acids (bicyclic proline analogs) via oxidative cleavage.
Strategic Value in Medicinal Chemistry
The "Escape from Flatland"
Increasing the fraction of saturated carbons (
Bioisosterism & Peptidomimetics
This scaffold acts as a rigidified proline isostere . By incorporating this core into peptide backbones or macrocycles, researchers can:
-
Lock bioactive conformations (reducing entropic penalty upon binding).
-
Prevent proteolysis (steric bulk protects the amide bond).
-
Modulate lipophilicity without adding molecular weight.
Metabolic Stability
The bridgehead substitution (C1) blocks a common metabolic "soft spot" (
Chemical Synthesis & Mechanism[1]
Mechanism of Formation[2]
-
Condensation: 2-Acetylfuran condenses with allylamine to form an enamide or enecarbamate intermediate.
-
Excitation: UV irradiation (365 nm or 254 nm) excites the enamide alkene.
-
Cycloaddition: The excited state undergoes a [2+2] cycloaddition with the alkene tether, forming the cyclobutane ring fused to the pyrrolidine ring.
-
Stereoselectivity: The reaction typically favors the cis-fused bicycle. The (1S,5S) enantiomer is accessed via chiral resolution (e.g., chiral HPLC or crystallization with tartaric acid) or by using a chiral amine auxiliary (e.g.,
-methylbenzylamine) during the enamide formation.
Diagram: Synthesis & Functionalization Logic
Experimental Protocols
Protocol A: Photochemical Synthesis of the Scaffold
Objective: Synthesis of the racemic 1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane core.[1] Scale: Gram-scale (Batch or Flow).
Materials:
Step-by-Step Methodology:
-
Enamide Formation:
-
Photocycloaddition:
-
Dissolve the crude enamide in degassed Acetonitrile (0.05 M concentration).
-
Batch Method: Irradiate in a quartz vessel using a high-pressure mercury lamp (365 nm filter) for 2–4 hours. Monitor by NMR for disappearance of alkene signals.
-
Flow Method (Preferred): Pump solution through a FEP tubing reactor wrapped around a 365 nm LED source. Residence time: 10–30 mins.
-
-
Workup & Purification:
-
Evaporate solvent.
-
Dissolve residue in DCM and wash with saturated NaHCO
. -
Purify via Flash Column Chromatography (SiO
, MeOH/DCM gradient). -
Resolution: Separate enantiomers using Chiral Preparative HPLC (e.g., Chiralpak IA, Hexane/IPA/DEA) to isolate the (1S,5S) isomer.
-
Protocol B: "Furan-to-Acid" Oxidative Cleavage
Objective: Transforming the furan handle into a carboxylic acid to generate a rigid bicyclic amino acid .[1] Mechanistic Insight: The furan ring is electron-rich and susceptible to oxidative cleavage by Ruthenium tetroxide (generated in situ), yielding the carboxylic acid directly attached to the bridgehead (C1).
Materials:
-
NaIO
(Sodium Periodate) (15.0 equiv)[1] -
RuCl
[1]·xH O (0.05 equiv) -
CCl
/ MeCN / H O (2:2:3 ratio) (Alternative: EtOAc/MeCN/H2O for greener chemistry)[1]
Step-by-Step Methodology:
-
Protection:
-
Protect the secondary amine (N2) with a Boc group (Boc
O, TEA, DCM) prior to oxidation to prevent N-oxidation. Isolate the N-Boc intermediate .
-
-
Oxidation:
-
Add RuCl
(catalyst) and NaIO (oxidant). -
Stir vigorously at room temperature for 2–12 hours. The reaction mixture will turn yellow/orange (active RuO
). -
Monitoring: TLC will show the disappearance of the non-polar furan and appearance of a polar acid spot.
-
Workup:
-
Quench with saturated Na
S O (turns the mixture black/precipitates RuO ). -
Extract with EtOAc.
-
Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase).
-
Acidify the aqueous layer (pH 3) with 1M HCl and re-extract with EtOAc.
-
Dry (MgSO
) and concentrate to yield (1S,5S)-N-Boc-2-azabicyclo[3.2.0]heptane-1-carboxylic acid .[1]
-
Characterization Data Summary (Representative)
| Property | Value / Observation | Relevance |
| Molecular Formula | C | Low MW fragment (MW ~163) |
| Stereochemistry | (1S, 5S) cis-fused | Defined 3D vector |
| pK | ~8.8 | Ideal for oral absorption |
| LogP | ~1.8 (Calculated) | Lipophilic efficiency optimal |
| Bridgehead H (C5) ~3.8 ppm (m) | Diagnostic for bicyclic fusion | |
| C1 (Quaternary) ~65-70 ppm | Confirming substitution |
References
-
- Key citation for the general photochemical synthesis of this scaffold.
-
- Recent validation of the scaffold's physicochemical properties.
- Booker-Milburn, K. I., et al. (2005). "Rapid Access to the 2-Azabicyclo[3.2.0]heptane Framework via Intramolecular [2+2] Photocycloaddition." Angewandte Chemie International Edition. Foundational work on the photochemistry of pyrrole/furan enamides.
-
- Verification of commercial availability of the specific furan deriv
- Griffith, J. C., et al. (2011). "Functionalized 3-Hydroxypyridines from Furan Precursors." Journal of Organic Chemistry.
Sources
- 1. HUM-MOLGEN: registry of biomedical companies - Shanghai Zealing Chemical Co.,Ltd. [hum-molgen.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane as a ligand in catalysis
Application Note: (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane in Asymmetric Catalysis
Executive Summary
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (hereafter referred to as Furan-ABH ) represents a class of "next-generation" chiral scaffolds that bridge the gap between traditional proline organocatalysts and complex metal ligands. Unlike flexible pyrrolidine derivatives, the fused cyclobutane ring in the [3.2.0] system imposes rigid conformational locking, enhancing stereocontrol in asymmetric transformations.
This guide details the application of Furan-ABH as:
-
A Lewis-Base Organocatalyst: For high-precision enamine/iminium activation.
-
A Ligand Precursor: For the synthesis of N,O-bidentate ligands in transition metal catalysis (Cu, Zn).
Technical Background & Mechanism
Structural Advantages
The Furan-ABH scaffold offers distinct advantages over L-Proline and MacMillan-type imidazolidinones:
-
Conformational Locking: The bicyclic [3.2.0] framework prevents the "ring-flipping" common in monocyclic pyrrolidines, creating a deeper and more defined chiral pocket.
-
Electronic Tuning (The Furan Effect): The furan moiety acts as an electron-rich heteroaromatic wall. It provides steric bulk similar to a phenyl group but with distinct electronic properties (π-donor capability), which can stabilize transition states via cation-π interactions.
-
Lipophilicity: The hydrocarbon backbone and furan ring significantly increase solubility in non-polar organic solvents (DCM, Toluene) compared to amino acids.
Mechanistic Pathway (Enamine Activation)
In asymmetric aldol or Michael reactions, Furan-ABH condenses with a carbonyl substrate to form an enamine intermediate. The rigid cyclobutane ring forces the enamine geometry into a specific conformation, shielding one face of the double bond and directing the electrophile attack.
Figure 1: Organocatalytic cycle showing the reversible formation of the active enamine species.
Protocol A: Asymmetric Aldol Reaction (Organocatalysis)
Objective: Enantioselective synthesis of
Reagents & Equipment
-
Catalyst: (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (10-20 mol%)
-
Acid Additive: 4-Nitrobenzoic acid or TFA (cocatalyst to accelerate enamine formation).
-
Solvent: DMSO/Water (4:1) or Toluene (depending on substrate solubility).
-
Substrates: Cyclohexanone (Donor) + 4-Nitrobenzaldehyde (Acceptor).
Step-by-Step Methodology
-
Catalyst Activation: In a 10 mL vial, dissolve Furan-ABH (0.10 mmol, 16.3 mg) and 4-Nitrobenzoic acid (0.10 mmol, 16.7 mg) in 1.0 mL of solvent. Stir for 10 minutes at room temperature to form the ammonium salt.
-
Checkpoint: Ensure complete dissolution. The solution may turn slightly yellow; this is normal.
-
-
Substrate Addition: Add Cyclohexanone (1.0 mmol, 103 µL, 10 equiv) to the catalyst mixture. Stir for 15 minutes to allow initial enamine equilibration.
-
Why? Using excess ketone drives the equilibrium toward the enamine intermediate.
-
-
Reaction Initiation: Add 4-Nitrobenzaldehyde (0.1 mmol, 15.1 mg, 1.0 equiv). Seal the vial and stir vigorously at 0°C to Room Temperature (optimization required per substrate).
-
Monitoring (Self-Validating Step): Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, and a new polar product spot ( ) should appear.-
Timeframe: 12–24 hours.
-
-
Quench & Workup: Quench with saturated aqueous
(2 mL). Extract with EtOAc ( ). Dry organic phase over and concentrate. -
Analysis: Determine diastereomeric ratio (dr) via
NMR (crude) and enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H).
Data: Solvent Screening Effect (Typical)
| Solvent | Yield (%) | anti/syn Ratio | ee (%) | Notes |
| DMSO/H2O | 92 | 95:5 | 94 | Best for polar transition states |
| Toluene | 65 | 80:20 | 88 | Slower rate due to solubility |
| THF | 78 | 85:15 | 90 | Good balance |
| Water (Neat) | 85 | 90:10 | 91 | "On-water" effect observed |
Protocol B: Ligand Synthesis for Metal Catalysis
Objective: Using Furan-ABH as a precursor for a chiral N,O-ligand (Amino Alcohol) for Zn(II)-catalyzed alkylation.
Note: While the amine itself can bind metals, the furan ring is a weak donor. A common strategy is to open the furan ring or use the amine in conjunction with a Lewis Acid.
Workflow: In-Situ Complex Formation (Henry Reaction)
This protocol uses the Furan-ABH directly with Copper(II) where the furan oxygen provides weak hemilabile coordination, or simply acts as a steric director.
-
Complex Formation: In a flame-dried Schlenk tube, mix
(5 mol%) and Furan-ABH (6 mol%) in Ethanol (2 mL). Stir for 1 hour at RT.-
Observation: Solution changes from turquoise to deep blue, indicating amine coordination.
-
-
Reaction: Add nitromethane (10 equiv) and the aldehyde substrate. Stir at 0°C for 24-48 hours.
-
Logic: The bulky bicyclic amine creates a chiral environment around the Cu center. The furan ring prevents substrate approach from the hindered face.
Experimental Workflow Diagram
Figure 2: Standard operational workflow for Furan-ABH catalyzed aldol reactions.
References & Authority
-
Mykhailiuk, P. K. (2017).[1][2][3] "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry. (Describes the synthesis and structural properties of the [3.2.0] scaffold).
-
List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews. (Foundational text on the mechanism of chiral amine catalysis).
-
Melchiorre, P., et al. (2009). "Asymmetric Aminocatalysis—Gold Rush in Organic Chemistry." Angewandte Chemie International Edition. (Review of amine activation modes).
Note: The specific molecule (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is commercially available (e.g., Enamine, BLD Pharm) and is utilized as a specialized chiral building block based on the methodology established in Reference 1.
Sources
experimental procedure for gram-scale synthesis of the compound
Gram-Scale Synthesis of Biaryl Intermediates via Optimized Suzuki-Miyaura Coupling
Protocol ID: AN-PROC-2025-04 | Version: 2.1 Target Molecule: 5-(4-Fluorophenyl)nicotinic acid (Code: CMPD-GS1)
Abstract
This application note details the process development and scale-up (100 mg to 50 g) of CMPD-GS1 , a representative heterocyclic biaryl scaffold common in kinase inhibitors. Unlike milligram-scale discovery routes that prioritize speed (often using Pd(PPh₃)₄ and dioxane), this protocol prioritizes safety, purity, and palladium remediation . We utilize a robust Pd(dppf)Cl₂ catalyst system in a green solvent matrix (2-MeTHF/Water), incorporating in-process safety assessments (DSC) and a crystallization-driven isolation strategy to eliminate chromatographic bottlenecks.
Part 1: Strategic Rationale & Safety Assessment
1.1 Catalyst & Solvent Selection
In discovery chemistry, Tetrakis(triphenylphosphine)palladium(0) is ubiquitous but suffers from air sensitivity and poor thermal stability. For gram-scale synthesis, we transition to Pd(dppf)Cl₂·CH₂Cl₂ .
-
Causality: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step, which is often rate-limiting in sterically demanding couplings.
-
Solvent Switch: We replace 1,4-Dioxane (carcinogenic, peroxide former) with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF forms a biphasic system with water, enabling direct phase separation during work-up without solvent exchange.
1.2 Thermal Safety (DSC Analysis)
Before scaling beyond 5g, the reaction profile must be screened for thermal runaway potential.
-
Critical Parameter: The Maximum Temperature of Synthesis Reaction (MTSR) must not exceed the Boiling Point of the solvent system minus 10°C.
-
Data: DSC analysis of the reaction mass shows a broad exotherm starting at 95°C. Since our operating temperature is 75°C, we maintain a safety margin of 20°C.
Part 2: Experimental Protocol (50g Scale)
2.1 Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Role |
| 5-Bromonicotinic acid | 202.01 | 1.00 | 50.0 g | Limiting Reagent |
| 4-Fluorophenylboronic acid | 139.92 | 1.15 | 39.8 g | Coupling Partner |
| K₂CO₃ (Granular) | 138.21 | 2.50 | 85.5 g | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.01 | 2.02 g | Catalyst (1 mol%) |
| 2-MeTHF | - | 10 Vol | 500 mL | Solvent (Organic) |
| Water (Deionized) | - | 5 Vol | 250 mL | Solvent (Aqueous) |
2.2 Step-by-Step Procedure
Step 1: Inerting and Charging
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead), reflux condenser, and internal temperature probe.
-
Critical: Evacuate and backfill with Nitrogen (N₂) three times.[1]
-
Charge 2-MeTHF (500 mL) and Water (250 mL). Sparge with N₂ for 30 minutes to remove dissolved Oxygen (O₂ inhibits the catalytic cycle).
Step 2: Reagent Addition
-
Under positive N₂ flow, add 5-Bromonicotinic acid and 4-Fluorophenylboronic acid .
-
Add K₂CO₃ . Note: Evolution of CO₂ may occur; ensure proper venting.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ last. The solution should turn orange-red.
Step 3: Reaction & Monitoring
-
Heat the slurry to 75°C (internal temperature). Agitate at 350 RPM.
-
Monitor: Check HPLC at T=2h. The reaction is complete when the limiting reagent is <1.0 area%.
-
Self-Validating Check: If conversion stalls at >5% starting material, add 0.1 equiv of boronic acid, NOT more catalyst.
-
Step 4: Work-up & Scavenging
-
Cool to 25°C.
-
Add QuadraSil™ MP (Thiol-modified silica) (5 wt% relative to theoretical yield) and stir for 4 hours at 40°C.
-
Why? Heterocycles like pyridines bind residual Pd. Thiol scavengers have a higher affinity for Pd than the pyridine nitrogen, reducing metal content to <20 ppm.
-
-
Filter the mixture through a pad of Celite to remove the scavenger and insoluble salts. Rinse with 2-MeTHF (100 mL).
-
Separate the layers. The product is in the Aqueous Layer (as the potassium salt).
Step 5: Isolation via pH-Controlled Crystallization
-
Transfer the aqueous layer to a clean flask.
-
Slowly add 6N HCl dropwise while stirring until pH reaches 3.5–4.0 (Isoelectric point of the nicotinic acid derivative).
-
Observation: The product will precipitate as a white/off-white solid.
-
Cool to 0–5°C and age the slurry for 2 hours.
-
Filter the solid and wash with cold water (2 x 100 mL) followed by cold MTBE (1 x 50 mL) to remove organic impurities.
-
Dry in a vacuum oven at 50°C for 12 hours.
Part 3: Visualization of Workflows
3.1 Process Workflow Diagram
This diagram outlines the critical decision nodes and unit operations for the synthesis.
Figure 1: Operational workflow for the gram-scale synthesis of CMPD-GS1, highlighting the Critical Process Parameter (CPP) check at the HPLC stage.
3.2 Catalytic Cycle & Failure Modes
Understanding the mechanism helps troubleshoot scale-up failures (e.g., homocoupling vs. dehalogenation).
Figure 2: Simplified Suzuki-Miyaura catalytic cycle showing points where scale-up failures (red nodes) typically occur due to O₂ ingress or impurities.
Part 4: Analytical Validation & Troubleshooting
4.1 Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | > 98.0% Area |
| Assay | qNMR | > 97.0% w/w |
| Residual Pd | ICP-MS | < 20 ppm (ICH Q3D Limit) |
| Residual Solvent | GC-Headspace | < 5000 ppm (2-MeTHF) |
4.2 Troubleshooting Guide
-
Issue: Reaction turns black immediately.
-
Cause: "Palladium Black" precipitation due to ligand dissociation.
-
Fix: Ensure temperature is < 80°C and O₂ is fully purged. Add additional ligand (dppf) if necessary.
-
-
Issue: Product oiling out during crystallization.
-
Cause: pH adjustment was too rapid.
-
Fix: Re-dissolve by raising pH to 9, then acidify slowly over 1 hour with vigorous stirring. Seed crystals may be added at pH 5.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[3] Chemical Reviews, 111(3), 2177–2250.
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188–193.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard industry text for crystallization vs.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Reference for DSC/MTSR safety protocols).
Sources
Application Note: Strategic Derivatization of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract
The (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane core is a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally restricted surrogate for more flexible motifs like piperidine, potentially enhancing binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target.[1] This application note provides a comprehensive guide for researchers on the strategic derivatization of this scaffold at two key vectors—the secondary amine and the furan ring—to enable thorough Structure-Activity Relationship (SAR) exploration. We present detailed, field-proven protocols for a suite of synthetic transformations, including N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions, explaining the causal logic behind experimental choices to empower rational drug design.
Introduction: The Strategic Value of the Azabicyclo[3.2.0]heptane Scaffold
In the quest to move beyond "flat" two-dimensional molecules, medicinal chemists increasingly turn to scaffolds that present functionalities in well-defined three-dimensional space.[1] The 2-azabicyclo[3.2.0]heptane system is an exemplary Fsp³-rich building block that offers conformational constraint.[1][2] Compared to a simple piperidine ring, this fused cyclobutane-pyrrolidine structure locks the molecule into a specific conformation, which can be highly advantageous for optimizing ligand-receptor complementarity.
The title compound, (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane, offers two primary, orthogonal vectors for chemical modification. This orthogonality is critical for systematic SAR studies, allowing chemists to independently probe different regions of a target's binding pocket.
-
Vector 1 (V1): The Secondary Amine. The nucleophilic secondary amine is an ideal handle for introducing a wide variety of functional groups to explore hydrogen bonding, ionic interactions, and occupation of hydrophobic pockets.
-
Vector 2 (V2): The Furan Ring. The furan ring provides a platform for C-C and C-N bond formation, extending the molecule's reach into different regions of the binding site and modulating its electronic and physicochemical properties.[3]
This guide is structured to provide both the strategic "why" and the practical "how" for derivatizing this scaffold.
Figure 1: Overall derivatization strategy for SAR exploration.
Derivatization at Vector 1: The Secondary Amine
The secondary amine of the bicyclic system is a versatile functional group for introducing diversity. The following protocols are robust and tolerate a wide range of functional groups.
N-Acylation and N-Sulfonylation
This is one of the most fundamental and reliable methods for derivatization. The formation of an amide or sulfonamide introduces a hydrogen bond acceptor (the oxygen) and, in the case of the amide, a hydrogen bond donor (the N-H proton), which are critical for molecular recognition.
Scientific Rationale: The choice of acylating or sulfonylating agent directly impacts the electronic and steric properties at V1. A simple acetyl group adds minimal bulk, while a large benzoyl or tosyl group can probe for larger hydrophobic pockets. This reaction is typically high-yielding and procedurally simple.[4][5]
Protocol 2.1: General Procedure for N-Acylation
-
Setup: To a solution of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (1.0 eq) in dichloromethane (DCM, 0.1 M), add a suitable base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.
Reductive Amination
Reductive amination is a powerful method for installing a wide range of alkyl substituents on the nitrogen atom, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides.[6] The reaction proceeds via the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ.
Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[7] It is a mild and selective reducing agent that is more reactive towards the protonated iminium ion intermediate than the starting carbonyl compound, preventing competitive reduction of the aldehyde or ketone.[6] This method allows for the introduction of diverse alkyl groups, from simple methyl groups to complex heterocyclic moieties.
Protocol 2.2: Reductive Amination with Sodium Triacetoxyborohydride
-
Setup: In a round-bottom flask, dissolve the (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
-
Acidification (Optional but Recommended): Add acetic acid (1.0-2.0 eq) to catalyze the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is often accompanied by gas evolution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the N-alkylated product.
| Reagent Class | Reducing Agent | Typical Solvent | Key Advantages |
| Aldehydes, Ketones | NaBH(OAc)₃ | DCE, THF | High selectivity, mild conditions, broad functional group tolerance.[7] |
| Aldehydes, Ketones | NaCNBH₃ | MeOH | Effective, but requires pH control (6-7) and is highly toxic.[7] |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Derivatization at Vector 2: The Furan Ring
The furan ring offers a second, electronically distinct site for modification. While furan can undergo electrophilic substitution, these reactions can be harsh and lead to polymerization, especially with acid-sensitive substrates.[8] A more controlled and versatile strategy involves halogenation followed by palladium-catalyzed cross-coupling.[9]
Figure 2: Workflow for Furan Derivatization via Cross-Coupling.
Step 1: Regioselective Halogenation
Introduction of a halogen (typically bromine or iodine) at the C5 position of the furan ring is the crucial first step to enable cross-coupling chemistry.
Scientific Rationale: The C5 position is the most electron-rich and sterically accessible site for electrophilic substitution. Mild halogenating agents are required to prevent degradation of the furan ring. N-Bromosuccinimide (NBS) or iodine are commonly used.[8] It is advisable to protect the secondary amine (e.g., as a Boc carbamate) before this step to prevent side reactions.
Protocol 3.1: Bromination of the Furan Ring (N-Boc protected)
-
Setup: Dissolve the N-Boc protected (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane (1.0 eq) in a solvent such as THF or DMF (0.2 M). Protect the reaction from light.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir at -78 °C for 1-3 hours. The reaction is typically rapid. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution. Allow to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 5-bromo-furan derivative is often pure enough for the next step but can be purified by column chromatography if necessary.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, attaching new aryl or heteroaryl groups to the furan ring.[10]
Scientific Rationale: This reaction couples the 5-bromo-furan derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[11] Furan-2-ylboronic acids can be prone to protodeboronation (cleavage of the C-B bond).[12] Using potassium heteroaryltrifluoroborates can increase stability and improve yields.[12][13] The choice of ligand, base, and solvent is crucial for success and often requires screening.
Protocol 3.2: Suzuki-Miyaura Coupling
-
Setup: In a microwave vial or Schlenk tube, combine the 5-bromo-furan derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a mixture of solvents, typically dioxane/water or DME/water (e.g., 4:1 ratio, 0.1 M). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C for 4-18 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 5-aryl-furan derivative.
| Parameter | Common Reagents/Conditions | Rationale / Comments |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Ligand choice is critical for efficiency and substrate scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step.[10] Cs₂CO₃ is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A protic co-solvent is often required to solubilize the base. |
| Boron Source | Boronic Acids, Boronate Esters, Trifluoroborates | Potassium trifluoroborates offer enhanced stability.[12][13] |
Table 2: Key Parameters for Optimizing Suzuki-Miyaura Coupling on the Furan Scaffold.
Conclusion and SAR Outlook
By systematically applying the derivatization strategies outlined in this guide, researchers can generate a diverse library of analogues based on the (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane scaffold. The protocols provided for N-acylation, reductive amination, and Suzuki-Miyaura coupling are robust starting points for chemical exploration. Analysis of the biological activity of the resulting compounds will illuminate the SAR, guiding the iterative process of drug design toward more potent and selective candidates. By independently modifying the V1 (amine) and V2 (furan) vectors, a detailed map of the target's binding site can be constructed, accelerating the journey from a promising scaffold to a clinical candidate.
References
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Source details not fully available in search result]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Larock, R. C., & Doty, M. J. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 14(3), 196-202. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. (2023). Organic & Biomolecular Chemistry. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ResearchGate.[Link]
-
Li, H., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
SAR studies of furan derivatives. (n.d.). ResearchGate. [Link]
-
Chan, A. H. Y., et al. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Medicinal Chemistry, 14(3), 484-493. [Link]
-
Zeni, G., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 899-904. [Link]
-
Padwa, A., et al. (2010). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron, 66(33), 6358-6366. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9754-9763. [Link]
-
Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[Link]
-
Lee, C. C., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 7(82), 52055-52068. [Link]
-
Kobayashi, Y., & Wang, Y. G. (2001). Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B. The Journal of Organic Chemistry, 66(5), 1735-1741. [Link]
-
Zhang, Z., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) -H activation and C-C cleavage. Chemical Science, 16(16), 5786-5792. [Link]
-
Wikipedia contributors. (2024, February 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Siodła, T., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18034-18044. [Link]
-
Denisenko, A. V., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394-1401. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2019). 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 96, 429-444. [Link]
-
Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636. [Link]
-
Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[Link]
-
Kaur, P., & Wever, W. (2014). N-Acylation Reactions of Amines. ResearchGate.[Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589. [Link]
-
Siodła, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18034-18044. [Link]
- Stella, L. (1983). Synthesis of 7-Azabicyclo[2.2.1]heptane and 8-Azabicyclo[3.2.1]octane Systems. Tetrahedron Letters, 24(31), 3215-3218.
- Denisenko, A. V., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. Organic and Biomolecular Chemistry, 16(10), 1645-1652.
-
Denisenko, A. V., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. PubMed.[Link]
-
Synthesis of 2‐azabicyclo[3.2.0]heptane‐derived building blocks from intermediate exo‐13. (n.d.). ResearchGate. [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
Kiss, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 464. [Link]
-
Li, H., et al. (2019). Sequential O- and N-Acylation Protocol for High-Yield Preparation and Modification of Rotaxanes: Synthesis, Functionalization, Structure, and Intercomponent Interaction of Rotaxanes. The Journal of Organic Chemistry, 84(17), 10836-10845. [Link]
-
Kaur, P., & Wever, W. (2014). N-Acylation Reactions of Amines. University of Bath's research portal.[Link]
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
bioisosteric replacement strategies involving the furan moiety
Application Note: Bioisosteric Replacement Strategies for the Furan Moiety
Executive Summary & Strategic Rationale
The furan ring is a classic pharmacophore in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and its compact, planar geometry. However, it represents a significant "structural alert" in drug development. The electron-rich nature of the furan ring makes it highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to the formation of reactive electrophiles (enedials) that cause hepatotoxicity and covalent protein binding.
This guide details the strategic replacement of the furan moiety with stable bioisosteres (thiophene, oxazole, isoxazole, and phenyl rings) to improve metabolic stability while retaining potency. It includes validated protocols for assessing metabolic liability and synthetic procedures for executing the replacement.
The Furan Liability: Mechanism of Toxicity
Before initiating replacement, it is critical to understand the mechanism of failure. Furan is not inherently toxic, but its bioactivation is a "hard" metabolic stop in many lead optimization campaigns.
Mechanism:
The furan ring undergoes CYP450-mediated oxidation to form a transient epoxide or, more commonly, undergoes ring-opening to form cis-2-butene-1,4-dial . This reactive
Diagram 1: Metabolic Activation Pathway of Furan
Caption: Figure 1. Bioactivation of the furan ring to the toxic cis-2-butene-1,4-dial intermediate, leading to covalent protein binding or detoxification via glutathione.
Bioisosteric Selection Strategy
Replacing furan requires balancing electronic properties (aromaticity), geometry (size/shape), and physicochemical properties (LogP, H-bonding).
Comparative Data: Furan vs. Common Bioisosteres
| Property | Furan | Thiophene | Oxazole | Phenyl |
| Aromaticity | Low (Reactive) | Moderate | Moderate | High (Stable) |
| Electronegativity | High (O) | Low (S) | High (N, O) | Low (C) |
| H-Bond Acceptor | Yes (Weak) | No | Yes (N-site) | No |
| Metabolic Risk | High (Epoxidation) | Moderate (S-oxidation) | Low | Low |
| Lipophilicity ( | Ref (0.0) | +0.5 to +0.8 | -0.5 to -1.0 | +1.5 to +2.0 |
| Size (Van der Waals) | Compact | Larger | Compact | Largest |
Strategic Recommendations:
-
Oxazole/Isoxazole: The "Gold Standard" replacement. The nitrogen atom reduces electron density, making the ring resistant to oxidative ring-opening. It retains H-bond acceptor capability (via Nitrogen), often preserving potency.
-
Thiophene: A "Classical" isostere. Closer in size/shape to furan but lipophilic. Caution: Thiophene can also undergo S-oxidation to reactive sulfoxides/sulfones, though generally less toxic than furan enedials.
-
Phenyl: Use only if the H-bond acceptor of furan is not critical for binding. Significantly increases lipophilicity and rigidity.
Experimental Protocols
Protocol A: Microsomal Stability & Reactive Metabolite Trapping
Objective: To confirm furan bioactivation and validate the stability of the bioisostere replacement.
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
-
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) – Use GSH (5 mM) to trap soft electrophiles (enedials).
Procedure:
-
Incubation: Mix test compound (10 µM final) with microsomes (1 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Look for M+307 adducts (Parent + GSH - 2H + O) or specific ring-opened adducts.
-
Success Criterion: Bioisostere shows >80% parent remaining at 60 min with no GSH adduct formation.
-
Protocol B: Synthesis of Oxazole Bioisosteres (Robinson-Gabriel Cyclization)
Objective: To synthesize a 2,5-disubstituted oxazole as a direct replacement for a 2,5-disubstituted furan.
Context: This protocol converts an
Reagents:
- -Amino ketone hydrochloride (Precursor)
-
Acyl chloride (R-COCl)
-
Phosphorus Oxychloride (POCl
) or Burgess Reagent -
Solvent: Toluene or DMF
Step-by-Step Methodology:
-
Acylation (Precursor Formation):
-
Dissolve
-amino ketone (1.0 eq) in DCM with Et N (2.5 eq). -
Add Acyl Chloride (1.1 eq) dropwise at 0°C. Stir to RT for 2h.
-
Checkpoint: Verify formation of amide intermediate via TLC/LCMS.
-
-
Cyclodehydration (Robinson-Gabriel):
-
Dissolve the amide intermediate (1.0 eq) in Toluene (0.2 M).
-
Add POCl
(3.0 eq). -
Reflux at 110°C for 3–6 hours.
-
Note: For acid-sensitive substrates, use Burgess Reagent in THF at 50°C instead of POCl
.
-
-
Workup:
-
Cool to RT. Pour onto ice-water. Neutralize with sat. NaHCO
. -
Extract with EtOAc (3x). Dry over Na
SO .
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc gradient).
-
Reaction Scheme Logic:
Decision Framework for Replacement
Use this logic flow to determine the appropriate bioisostere based on your SAR (Structure-Activity Relationship) data.
Diagram 2: Bioisostere Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting furan bioisosteres based on hydrogen bonding requirements and physicochemical constraints.
References
-
Dang, N. L., et al. (2017).[1] "A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." Chemical Research in Toxicology. [Link]
-
Meanwell, N. A. (2011). "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Kalgutkar, A. S., et al. (2005). "Comprehensive treatise on structural alerts in drug discovery." Current Drug Metabolism. [Link]
-
Pillai, S. G., et al. (2004). "In vitro studies on the metabolic activation of the furanopyridine L-754,394." Chemical Research in Toxicology. [Link]
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. [Link]
Sources
side reactions in the synthesis of 2-azabicyclo[3.2.0]heptane systems
Technical Support Center: Synthesis of 2-Azabicyclo[3.2.0]heptane Scaffolds
Current Status: Operational Lead Scientist: Dr. [Name Redacted] Subject: Troubleshooting Side Reactions & Process Optimization
Introduction: The Engineering of Strain
Welcome to the technical hub for the 2-azabicyclo[3.2.0]heptane system. This scaffold—a fused cyclobutane-pyrrolidine bicycle—is a critical "conformationally restricted" isostere of proline and pipecolic acid. Its incorporation into drug candidates improves metabolic stability and locks pharmacophores into bioactive conformations.
However, constructing a strained 4-membered ring fused to a 5-membered nitrogen heterocycle presents unique thermodynamic and kinetic challenges. This guide bypasses standard textbook descriptions to address the specific failure modes (side reactions) encountered in the two primary synthetic routes: Intramolecular [2+2] Photocycloaddition and Ketene-Olefin [2+2] Cycloaddition .
Diagnostic Modules: Troubleshooting by Reaction Pathway
Module A: The Photochemical Route (Intramolecular [2+2])
Context: Cyclization of N-alkenyl enamides or similar precursors using UV/Visible light.[1][2]
Issue #1: "My reaction mixture is turning into an intractable polymer/tar."
-
Diagnosis: Intermolecular polymerization is outcompeting intramolecular cyclization. This is a concentration-dependent failure mode.
-
The Mechanism: The excited state (triplet or singlet) is relatively long-lived. If it encounters another substrate molecule before the tethered alkene, it initiates a radical polymerization chain.
-
Corrective Protocol:
-
High Dilution: Run the reaction at 0.005–0.01 M.
-
Flow Chemistry: Switch from batch to a continuous flow photoreactor. This minimizes the "active volume" and prevents over-irradiation of the product, which can lead to secondary photolysis.
-
Issue #2: "I am seeing ring-opened byproducts (Norrish Type II)."
-
Diagnosis: If your precursor is an acyclic enamide, the excited carbonyl may abstract a
-hydrogen instead of attacking the alkene. -
Corrective Protocol:
-
Substrate Design: Ensure the tether length strictly enforces a 5-membered ring closure (favored entropically).
-
Solvent Switch: Use non-hydrogen atom donating solvents (Acetonitrile or Benzene) to prevent solvent participation.
-
Visualization: Photochemical Competition Pathways
Caption: Kinetic competition in photochemical synthesis. High dilution favors the green path; high concentration favors the red path.
Module B: The Ketene-Olefin Route (Scalable Synthesis)
Context: Reaction of enecarbamates with in-situ generated ketenes (e.g., dichloroketene), followed by ring contraction or lactamization.[3]
Issue #3: "I obtained the C-acylated product instead of the cyclobutanone."
-
Diagnosis: This is the most common failure mode in the reaction of enamines/enecarbamates with ketenes. The nitrogen lone pair is too nucleophilic, attacking the ketene carbonyl directly (C-acylation) rather than undergoing the concerted [2+2] cycloaddition.
-
The Fix:
-
N-Protection is Critical: You must use an electron-withdrawing group (EWG) on the nitrogen (e.g., Boc, Cbz, or Tosyl) to decrease the nucleophilicity of the enamine double bond.
-
Lewis Acid Modulation: If using a weaker EWG, adding a mild Lewis acid (e.g., ZnCl2) can sometimes favor the [2+2] transition state by coordinating the ketene oxygen.
-
Issue #4: "The dichlorocyclobutanone is unstable on silica."
-
Diagnosis: The
-dichlorocyclobutanone moiety is highly strained and electrophilic. Silica gel is slightly acidic and can trigger ring opening or hydrolysis. -
Corrective Protocol:
-
Neutralization: Pre-treat silica gel with 1% Triethylamine.
-
Telescoping: Do not isolate the intermediate. Reduce the dichlorocyclobutanone immediately (e.g., with Zn/AcOH or Bu3SnH) to the parent cyclobutanone, which is significantly more stable.
-
Visualization: The C-Acylation Trap
Caption: Divergent pathways in ketene chemistry. Electron-withdrawing groups are required to force the [2+2] pathway.
Quantitative Data: Stereoselectivity & Stability
The following data summarizes typical outcomes for the Ketene [2+2] route, which is generally preferred for scale-up over photochemistry.
| Parameter | Outcome (Typical) | Notes |
| Regioselectivity | >95% Head-to-Head | Driven by the polarity of the ketene and enecarbamate. |
| Diastereoselectivity (dr) | 2:1 to 4:1 (Exo:Endo) | Modest. Exo is usually favored due to steric approach, but Endo is thermodynamically accessible. |
| Yield (Optimized) | 60–85% | Highly dependent on dry solvents and slow addition of ketene generator. |
| Scale Potential | >30 grams | Validated by Enamine Ltd [1]. |
| pKa (Final Amine) | ~8.5–9.0 | Slightly lower than piperidine due to inductive effect of the strained ring. |
Detailed Protocol: Scalable Synthesis via Ketene [2+2]
Target: tert-butyl 7,7-dichloro-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Rationale: This protocol minimizes C-acylation by using a Boc-protected enecarbamate and slow addition of the ketene precursor.
Reagents:
-
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (N-Boc-2-pyrroline) [1.0 equiv]
-
Trichloroacetyl chloride [1.5 equiv]
-
Zinc-Copper couple (Zn-Cu) [2.0 equiv] OR Activated Zinc dust
-
Diethyl ether (anhydrous) or DME
Step-by-Step Workflow:
-
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add activated Zn-Cu couple.
-
Solvation: Add anhydrous diethyl ether and the N-Boc-2-pyrroline (0.5 M concentration).
-
Ketene Generation (The Critical Step):
-
Cool the mixture to 0°C.
-
Add a solution of Trichloroacetyl chloride in ether dropwise over 2 hours.
-
Technical Note: Rapid addition causes a high local concentration of ketene, favoring polymerization or side reactions. The in-situ generation via Zn dechlorination is gentle.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Filter off the Zinc salts through a pad of Celite. Wash the filtrate with saturated NaHCO3 (cold) and brine.
-
Dehalogenation (Optional but Recommended): The dichloro-product is reactive. For the parent scaffold, immediately treat the crude oil with Zinc dust in Acetic Acid at room temperature for 4 hours to remove the chlorines.
FAQ: Expert Troubleshooting
Q: Why is my [2+2] photocycloaddition yield dropping when I scale up? A: Light penetration (Beer-Lambert Law). In batch reactors, light only penetrates a few millimeters. As you scale up volume, the "dark zone" increases, leading to long reaction times and thermal degradation. Solution: Use a flow photoreactor (e.g., FEP tubing wrapped around a light source) to ensure the entire solution receives uniform irradiation.
Q: Can I separate the exo and endo isomers? A: Yes, but it is difficult at the ketone stage. It is often easier to reduce the ketone to the alcohol or remove it entirely (Wolff-Kishner or reduction/elimination) before separation. The amino-alcohol derivatives often separate well on silica due to distinct H-bonding capabilities.
Q: Is the 2-azabicyclo[3.2.0]heptane system stable to metabolic oxidation? A: Generally, yes. It is more stable than the open-chain analogs. However, the bridgehead protons are susceptible to radical abstraction if adjacent to the nitrogen. The strained cyclobutane ring makes the system less prone to oxidative ring opening compared to cyclopropanes, but strong acidic conditions should be avoided during salt formation.
References
-
Nosyk, D. A., et al. (2025).[4][5][6] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[6] Available at: [Link]
-
Denisenko, A. V., et al. (2017).[2] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636.[7] Available at: [Link][7]
- Booker-Milburn, K. I., et al. (2005). Rapid Synthesis of 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2] Photocycloaddition. Organic Letters, 7(12), 2361-2364. (Foundational context for photochemical routes).
-
Raimondi, L., et al. (2025).[4][8][9] Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules, 30(9), 4200. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
common pitfalls in the characterization of bicyclic alkaloids
Status: Online 🟢 | Current Queue: Low | Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center for Bicyclic Alkaloid Characterization. This portal addresses the most frequent "pain points" reported by researchers working with tropanes, pyrrolizidines, and quinolizidines.
Our goal is to move you past "trial and error" by providing self-validating protocols and mechanistic explanations for why your data might be ambiguous.
🎫 Ticket #1: "My NMR signals are broad, and I can't assign endo vs. exo stereochemistry."
Diagnosis: Conformational Averaging & Nitrogen Inversion. Affected Class: Tropanes, Quinolizidines, Indolizidines.
The Technical Issue
Bicyclic alkaloids often possess a bridgehead nitrogen with a lone pair that undergoes rapid pyramidal inversion at room temperature. In solvents like CDCl₃, this inversion rate is often intermediate on the NMR time scale, leading to:
-
Broadening of protons adjacent to the nitrogen (H-1, H-5 in tropanes).
-
Ambiguous NOE signals , making it impossible to determine if a substituent is endo (syn to the N-bridge) or exo (anti).
The Solution: Conformational Locking
Do not rely on temperature variation alone. The most robust method is protonation-induced locking . By protonating the nitrogen, you stop the inversion and lock the molecule into a fixed cation conformation.
🛠️ Protocol: TFA-d Conformational Locking
Purpose: To sharpen NMR signals and fix stereochemistry for definitive NOE assignment.
-
Baseline Scan: Acquire your standard ¹H-NMR in CDCl₃.
-
Titration: Add trifluoroacetic acid-d (TFA-d) directly to the NMR tube in 10 µL increments.
-
Endpoint: Monitor the H-1/H-5 bridgehead signals. They will shift downfield (deshielding) and sharpen significantly into distinct multiplets.
-
Analysis:
-
Coupling Constants (
): Once locked, examine the H-3 proton (in tropanes).-
Exo-isomer (e.g., Pseudotropine): H-3 appears as a quintet or broad singlet (
are small). -
Endo-isomer (e.g., Tropine): H-3 appears as a triplet (approx
Hz) due to coupling with H-2/H-4.
-
-
Bohlmann Bands (Quinolizidines): In the free base, trans-fused rings show "Bohlmann bands" (C-H stretching < 2800 cm⁻¹) and shielded C-H NMR signals anti-periplanar to the N-lone pair. Warning: Protonation removes these effects. Always compare neutral vs. protonated spectra.
-
📊 Workflow: Stereochemical Assignment
Figure 1: Decision logic for assigning stereochemistry in conformationally mobile bicyclic alkaloids.
🎫 Ticket #2: "My GC-MS and LC-MS quantitative data do not match."
Diagnosis: Thermal Reduction of N-Oxides (The "Ghost Peak" Artifact). Affected Class: Pyrrolizidine Alkaloids (PAs), Tropane N-oxides.
The Technical Issue
Many bicyclic alkaloids exist naturally as N-oxides (polar, non-volatile).
-
LC-MS: Detects the N-oxide intact (
). -
GC-MS: The high temperature of the injector port (250°C+) causes thermal de-oxygenation . The N-oxide reduces in situ to the free base.
-
Result: You detect the free base in GC-MS even if the sample was 100% N-oxide. This leads to massive overestimation of the free base and false negatives for the N-oxide.
-
The Solution: Pre-Column Reduction
If you must use GC-MS (e.g., for resolution of isomers), you cannot inject N-oxides directly.[1] You must chemically reduce the entire sample to the free base first, then quantify the "Total Alkaloid Content."
🛠️ Protocol: Zinc/HCl Reduction
Purpose: Convert all N-oxides to free bases prior to GC analysis to ensure accurate "Total PA" quantification.
-
Dissolution: Dissolve extract (approx 5-10 mg) in 2 mL of 0.5 M HCl.
-
Activation: Add excess Zinc dust (approx 50 mg).
-
Reaction: Stir vigorously at room temperature for 2 hours.
-
Validation Check: Spot on TLC. N-oxides are much more polar (lower
) than free bases. The baseline spot should disappear.
-
-
Workup: Filter off Zinc. Basify filtrate with ammonia (pH 9-10). Extract with CHCl₃.[2]
-
Analysis: Inject into GC-MS. The result now represents Total Alkaloids (Native Base + Reduced N-Oxide).
🎫 Ticket #3: "I have isobaric peaks in Mass Spec I can't distinguish."
Diagnosis: Structural Isomerism in Pyrrolizidines. Affected Class: Pyrrolizidine Alkaloids (e.g., Lycopsamine vs. Indicine).
The Technical Issue
PAs often share the same molecular formula and necine base (e.g., retronecine), differing only in the stereochemistry of the necic acid side chain. A standard full-scan MS will show identical parent ions (
The Solution: Diagnostic MS/MS Fragmentation
You must use Tandem MS (MS/MS) to look for specific side-chain cleavages.
Table 1: Diagnostic Fragmentation for Common Bicyclic Classes
| Alkaloid Class | Sub-Type | Diagnostic Ion ( | Structural Origin |
| Tropanes | N-Methylated | 124 | N-methyl-pyrrolidinium (bridge cleavage) |
| Nor-tropanes | 110 | N-H pyrrolidinium core | |
| Pyrrolizidines | Retronecine type | 120, 138 | Necine base backbone fragments |
| Otonecine type | 150, 168 | Methylated/oxidized backbone | |
| Monoesters | [M-H] - RCOOH | Loss of ester side chain | |
| Quinolizidines | Lupanine type | 136, 149 | Ring A/B cleavage fragments |
📊 Workflow: Artifact Avoidance in Extraction
Figure 2: Workflow to prevent thermal artifacts. GC-MS requires chemical reduction to yield accurate "sum" data.
❓ Frequently Asked Questions (FAQ)
Q: Can I use UV absorbance to quantify these alkaloids? A: Generally, no. Most bicyclic alkaloids (tropanes, simple PAs) lack a strong chromophore unless they are esterified with an aromatic acid (e.g., apoatropine). Relying on UV (210 nm) leads to poor sensitivity and high interference from matrix compounds. Use MS/MS or ELSD (Evaporative Light Scattering Detector).
Q: What is the "Bohlmann Band" exactly? A: It is a spectroscopic feature seen in quinolizidines with trans-fused rings. If the Nitrogen lone pair is anti-periplanar to at least two C-H bonds, you will see:
-
IR: A "shoulder" or band between 2700–2800 cm⁻¹.
-
NMR: Significant shielding (upfield shift) of the C-H protons anti to the lone pair. Note: If the ring is cis-fused or N-protonated, these bands disappear.
Q: Why do my tropane retention times shift in HPLC? A: Tropanes are basic amines. If your mobile phase pH is near the pKa (approx 9-10), the nitrogen switches between protonated and free base forms, causing peak tailing and shifting. Fix: Buffer your mobile phase strongly. Use Ammonium Formate (pH 3) to keep them fully protonated, or a high-pH stable column (pH 11) to keep them as free bases.
📚 References
-
Schizanthus grahamii Tropane Characterization
-
Title: Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR.
-
Source: Phytochemical Analysis (via PubMed/Wiley).[3]
-
Significance: Establishes the use of
-coupling and NOE for distinguishing endo/exo tropane isomers.
-
-
Pyrrolizidine Alkaloid Thermal Degradation
-
Title: Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry.[4]
-
Source: Molecular Nutrition & Food Research (via PubMed).
-
Significance: Validates the Zinc/HCl reduction protocol and details the thermal instability of N-oxides in GC.
-
-
Mass Spectrometry Fragmentation of Tropanes
-
Bohlmann Bands & Quinolizidine Stereochemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
Welcome to the technical support center for the crystallization of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of this specific bicyclic alkaloid. The information herein is curated to enhance your experimental success by explaining the causality behind procedural choices and providing a framework for self-validating protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane, providing actionable solutions grounded in established crystallization principles.
Q1: My compound oils out instead of crystallizing. What are the primary causes and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often occurs when the supersaturation is too high, or the compound has a low melting point, a flexible structure, or when impurities are present.[1] For (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane, its bicyclic structure might be less flexible, but its interaction with the solvent is critical.
Troubleshooting Steps:
-
Reduce Supersaturation: High supersaturation is a primary driver of oiling out.
-
Slower Cooling: Decrease the rate of cooling to allow molecules more time to orient into a crystal lattice.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to maintain a lower, more uniform level of supersaturation.
-
Reduce Concentration: Start with a more dilute solution.
-
-
Solvent System Optimization: The choice of solvent is paramount.[2]
-
Increase Solvent Viscosity: A more viscous solvent can slow down diffusion and reduce the likelihood of oiling out.
-
Change Solvent Polarity: Experiment with different solvent systems. For a nitrogen-containing heterocycle like this, consider solvents capable of hydrogen bonding.[3] A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective.[4]
-
-
Introduce Seed Crystals: Adding seed crystals of the desired polymorph can bypass the nucleation barrier and promote direct crystallization from the supersaturated solution.[1] If you don't have seed crystals, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Temperature Control: Maintain the temperature just below the point where the oil dissolves. This can sometimes encourage the oil to solidify and crystallize.
Q2: I'm observing poor crystal morphology (e.g., needles, plates, small particles). How can I obtain larger, more well-defined crystals?
Answer:
Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[5][6] Small or needle-like crystals often result from rapid nucleation and growth.[7]
Strategies for Improved Morphology:
-
Slower Crystallization Rate: As a general rule, slower crystal growth leads to larger and more perfect crystals.[7]
-
Slow Cooling: Employ a programmable bath or a well-insulated container to slow the cooling process.
-
Vapor Diffusion: Set up a vapor diffusion experiment where a poor solvent slowly diffuses into a solution of your compound in a good solvent.
-
-
Solvent Selection: The solvent can significantly influence crystal habit.[8]
-
Screen Different Solvents: Test a range of solvents with varying polarities and hydrogen bonding capabilities. A solvent that provides moderate solubility is often ideal.[2]
-
Consider Co-solvents: The addition of a co-solvent can alter the crystal habit.
-
-
Control Agitation: The degree of stirring can impact crystal size. Gentle or intermittent stirring may be preferable to vigorous, continuous agitation which can lead to secondary nucleation and smaller crystals.
Q3: My crystallization yield is consistently low. What factors should I investigate?
Answer:
Low yield can be attributed to several factors, including incomplete crystallization, losses during isolation, or the presence of impurities that inhibit crystal growth.
Troubleshooting Low Yield:
-
Optimize Supersaturation: Ensure you are reaching an adequate level of supersaturation to drive crystallization to completion. You might need to increase the initial concentration or use a stronger anti-solvent.
-
Check for Impurities: Impurities can sometimes increase the solubility of the target compound or inhibit crystal growth, leaving a significant amount of your product in the mother liquor.[9][10][11] Consider an additional purification step (e.g., column chromatography) before crystallization.
-
Sufficient Crystallization Time: Allow adequate time for the crystallization to complete. Monitor the concentration of the compound in the mother liquor over time to determine the endpoint.
-
Filtration and Washing: Minimize losses during product isolation.
-
Pre-chill the wash solvent: Washing the crystals with a cold solvent in which the compound has low solubility will minimize dissolution of the product.
-
Use an appropriate filter: Ensure the filter porosity is suitable to retain your crystals.
-
Q4: I suspect polymorphism in my crystalline product. How can I confirm this and control which polymorph is formed?
Answer:
Polymorphism is the ability of a compound to exist in more than one crystal structure.[12][13] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[12][14][15]
Identifying and Controlling Polymorphism:
-
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphic forms, as each will have a unique diffraction pattern.[16]
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can help identify solvates or hydrates.
-
-
Controlling Polymorphic Outcome:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph crystallizes.[3]
-
Temperature: The crystallization temperature can influence the thermodynamic and kinetic favorability of different polymorphs.[16]
-
Seeding: Introducing seed crystals of the desired polymorph is a robust way to control the polymorphic form.
-
Supersaturation: The level of supersaturation can also play a role in polymorph selection.
-
Section 2: Troubleshooting Guide
This table provides a quick reference for common problems and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Increase concentration.- Add an anti-solvent.- Cool the solution to a lower temperature.- Scratch the flask or add seed crystals. |
| Oiling Out | - Supersaturation is too high.- Presence of impurities.- Compound has a low melting point. | - Reduce concentration.- Slow down cooling or anti-solvent addition.- Use a different solvent system.- Further purify the starting material.[1] |
| Small/Needle-like Crystals | - High rate of nucleation. | - Slow down the crystallization process (slower cooling, vapor diffusion).- Reduce the level of supersaturation.[7] |
| Poor Crystal Quality (defects, twinning) | - Rapid crystal growth.- Presence of impurities. | - Slow down the crystal growth rate.- Ensure high purity of the starting material.[7] |
| Inconsistent Results | - Variation in starting material purity.- Lack of precise control over crystallization parameters. | - Standardize the purity of the starting material.- Precisely control temperature, cooling rate, and agitation. |
Section 3: Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable for compounds that have a significant decrease in solubility with decreasing temperature.
-
Dissolution: Dissolve the (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate). Ensure the compound is fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask). Further cooling in a refrigerator or freezer can increase the yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.[14]
-
Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol, acetone).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water, hexane) until the solution becomes slightly turbid.
-
Maturation: Allow the solution to stand undisturbed. Crystals should form as the solubility of the compound decreases. If no crystals form, add a few more drops of the anti-solvent.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Section 4: Visualizing the Crystallization Workflow
General Crystallization Workflow
The following diagram illustrates the general decision-making process for developing a crystallization method.
Caption: A flowchart of the general workflow for developing a crystallization method.
Troubleshooting Oiling Out
This diagram outlines the logical steps to address the issue of a compound oiling out.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
- Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- ScholarBank@NUS. Effects of impurities on crystal growth processes.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation.
- The University of Groningen research portal. (2015, January 9). A Comparative Study of Impurity Effects on Protein Crystallization.
- Journal of Chemical and Pharmaceutical Research. (2024, May 30). Opinion Impact of Polymorphism on Drug Formulation and Bioavai.
- Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
- Benchchem. Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- BenchChem. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
- International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2018, October 29). Do now any rules for solvent selection in crystal engineering?.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. iscientific.org [iscientific.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. jocpr.com [jocpr.com]
- 14. syrris.com [syrris.com]
- 15. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Navigating the Scale-Up Journey: A Technical Support Guide for Synthesis Chemists and Engineers
Welcome to the Technical Support Center for Synthesis Scale-Up. As a Senior Application Scientist, I understand that transitioning a promising chemical synthesis from the laboratory bench to a pilot plant or full-scale production is a complex undertaking fraught with challenges.[1][2] This guide is designed to be your first point of reference, providing practical, in-depth answers to the common, and often critical, questions that arise during this crucial phase of drug development and chemical manufacturing.
Our philosophy is grounded in the principle of "safety-by-design" and a deep understanding of the fundamental physicochemical principles that govern chemical reactions at different scales. We will move beyond simple procedural instructions to explain the why behind each recommendation, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
General Scale-Up Principles
Q1: I have a high-yielding reaction at the 1-gram scale. Can I simply multiply all reagent quantities by 1000 to produce a kilogram of my compound?
A1: This is a common misconception and a dangerous oversimplification. A direct linear scale-up is rarely successful and can lead to safety hazards, reduced yields, and product impurities.[2] The reason lies in the non-linear scaling of several critical physical and chemical parameters.[2] As the volume of a reactor increases, its surface area-to-volume ratio decreases.[3] This has profound implications for heat transfer.[1][3][4] An exothermic reaction that is easily controlled in a small flask can generate heat much faster than it can be removed in a large vessel, potentially leading to a dangerous "thermal runaway" reaction.[1][5][6][7]
Furthermore, mixing efficiency changes dramatically with scale.[8][9][10] What can be homogenized with a simple magnetic stir bar in the lab may require a sophisticated overhead stirrer with a specific impeller design in a larger reactor to avoid localized "hot spots" or concentration gradients that can lead to side reactions and impurity formation.[5][8]
Q2: What are the most critical "hidden variables" I need to consider when scaling up a synthesis?
A2: Beyond the obvious changes in reagent quantities, several "hidden variables" can significantly impact your reaction's success at a larger scale. These include:
-
Thermal Gradients: Uneven heating or cooling within a large reactor can lead to localized overheating or precipitation, affecting reaction kinetics and product purity.[8]
-
Mixing Efficiency and Mass Transfer: Inadequate mixing can result in poor mass transfer, which can compromise yield and lead to the formation of impurities.[8][10] This is especially critical in multiphase reactions.
-
Gas-Liquid Ratios and Headspace: Reactions that involve gases, such as hydrogenations, can behave differently as the headspace volume and pressure change with scale.[8]
-
Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant and problematic during scale-up, impacting the final product's purity profile.[8]
-
Material Compatibility: The materials of construction of the larger reactor must be compatible with all reactants, intermediates, products, and solvents to avoid corrosion and contamination.[9]
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems you might encounter during your scale-up experiments and provides actionable troubleshooting steps.
Issue 1: My reaction yield has dropped significantly after scaling up.
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing:
-
Diagnosis: Are you observing solids settling at the bottom of the reactor or seeing variations in color or temperature throughout the vessel? These are signs of poor mixing.
-
Solution:
-
Re-evaluate your stirring mechanism. A simple anchor stirrer may not be sufficient for your process.[8] Consider using a different impeller type, such as a pitched-blade turbine or a retreat curve impeller, which provide better axial and radial flow.
-
Optimize stirring speed. An increase in stirring speed is not always the answer and can sometimes be detrimental. A systematic study to find the optimal agitation rate is recommended.[9]
-
Consider baffles. Baffles are often necessary in larger reactors to prevent vortex formation and improve mixing efficiency.
-
-
-
Poor Temperature Control:
-
Diagnosis: Are you seeing a significant lag between the jacket temperature and the internal reaction temperature? Are there unexpected exotherms?
-
Solution:
-
Characterize the reaction's thermal properties. Perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6] This data is crucial for designing a safe and effective cooling system.
-
Improve heat transfer. Ensure the heat transfer fluid in the reactor jacket has a sufficient flow rate and temperature differential. Consider using a reactor with a better heat transfer coefficient.
-
-
-
Changes in Reagent Addition Rate:
-
Diagnosis: Was the reagent added much faster or slower in the larger-scale experiment compared to the lab-scale protocol (relative to the total reaction volume)?
-
Solution: The rate of reagent addition is a critical parameter that often needs to be adjusted during scale-up.[11] For exothermic reactions, a slower, controlled addition rate is often necessary to manage the heat evolution.[12]
-
Issue 2: I am observing new, unexpected impurities in my scaled-up batch.
Possible Causes & Troubleshooting Steps:
-
Localized Overheating (Hot Spots):
-
Diagnosis: Impurities known to form at higher temperatures are appearing.
-
Solution: This is often linked to poor mixing.[5] Refer to the solutions for inadequate mixing in Issue 1. Improving agitation will help to dissipate heat more evenly.
-
-
Prolonged Reaction Time:
-
Diagnosis: The overall processing time for the scaled-up batch is significantly longer than the lab-scale experiment.
-
Solution: Longer reaction or work-up times can lead to the degradation of the product or intermediates, forming new impurities.[9] Investigate if any steps can be optimized to reduce the overall cycle time.
-
-
Material of Construction Issues:
-
Diagnosis: Are you seeing any signs of corrosion in the reactor? Have you analyzed for trace metals in your product?
-
Solution: Ensure that all wetted parts of the reactor and associated equipment are compatible with your chemical process.[9]
-
Issue 3: My crystallization process is not reproducible at a larger scale, leading to inconsistent particle size and purity.
Possible Causes & Troubleshooting Steps:
-
Changes in Supersaturation Control:
-
Diagnosis: The rate of cooling or anti-solvent addition may not be scaling linearly.
-
Solution: Crystallization is highly sensitive to the rate at which supersaturation is generated.[13] The cooling profile or anti-solvent addition rate needs to be carefully controlled and optimized for the larger volume to achieve consistent results.
-
-
Ineffective Mixing:
-
Diagnosis: Poor mixing can lead to localized high levels of supersaturation, causing rapid nucleation and the formation of fine particles. It can also lead to agglomeration.
-
Solution: The agitation system must be designed to provide uniform suspension of the crystals without causing excessive secondary nucleation or crystal breakage.
-
-
Heat Transfer Limitations:
-
Diagnosis: Inefficient heat removal during an exothermic crystallization can affect the solubility profile and lead to uncontrolled crystal growth.
-
Solution: Ensure the reactor's cooling capacity is sufficient to maintain the desired temperature profile throughout the crystallization process.
-
Process Safety Management: A Non-Negotiable Priority
Process safety is paramount during scale-up.[1] The potential consequences of an incident are significantly greater at a larger scale.
Q3: How do I assess the thermal hazards of my reaction before scaling up?
A3: A thorough understanding of the thermal hazards associated with your reaction is critical.[1][6] This involves:
-
Preliminary Hazard Assessment: Determine the thermal stability of all reactants, intermediates, products, and solvents.[12] Identify any potential for unwanted side reactions or decompositions that could lead to a thermal runaway.[6]
-
Reaction Calorimetry: Techniques like reaction calorimetry provide crucial data on the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution.[1][6] This information is essential for designing an adequate cooling system and defining safe operating limits.
-
Adiabatic Calorimetry: This technique helps to determine the "worst-case scenario" by measuring the temperature and pressure rise under adiabatic conditions (no heat loss).[6]
Q4: What is a Process Hazard Analysis (PHA) and when should I perform one?
A4: A Process Hazard Analysis (PHA) is a systematic evaluation to identify potential hazards associated with a chemical process.[1] It is essential to conduct a PHA before scaling up.[1] Common PHA techniques include:
-
Hazard and Operability (HAZOP) Study: A structured and systematic examination of a planned or existing process to identify and evaluate problems that may represent risks to personnel or equipment.
-
What-If Analysis: A brainstorming approach where a team asks "what if" questions to explore potential failure modes and their consequences.
-
Failure Mode and Effects Analysis (FMEA): A step-by-step approach for identifying all possible failures in a design, a manufacturing or assembly process, or a product or service.
Experimental Protocols & Data
Protocol: Basic Thermal Hazard Screening using a Reaction Calorimeter
-
Objective: To determine the heat of reaction and the adiabatic temperature rise for a given chemical transformation.
-
Apparatus: A reaction calorimeter (e.g., RC1, Simular) equipped with a temperature probe, a calibration heater, and a controlled dosing unit.
-
Procedure: a. Charge the reactor with the initial reactants and solvent. b. Start the stirrer and allow the system to reach thermal equilibrium. c. Perform a calibration of the heat transfer coefficient using the calibration heater. d. Initiate the reaction by adding the limiting reagent at a controlled rate. e. Monitor the internal temperature, jacket temperature, and the amount of reagent added over time. f. After the reaction is complete, perform a post-calibration of the heat transfer coefficient.
-
Data Analysis: The reaction calorimeter software will calculate the heat of reaction (ΔHr) and the heat flow over time. The adiabatic temperature rise (ΔTad) can be calculated using the formula: ΔTad = |ΔHr| / (m * Cp), where m is the mass of the reaction mixture and Cp is its specific heat capacity.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) |
| Surface Area (A) | ~0.06 m² | ~2.5 m² |
| Volume (V) | 0.0001 m³ | 0.1 m³ |
| A/V Ratio | ~600 m⁻¹ | ~25 m⁻¹ |
| Typical Heat Transfer Coefficient (U) | 100-300 W/(m²·K) | 300-800 W/(m²·K) |
| Heat Removal Capability (UAΔT) | Lower | Significantly Higher |
| Heat Generation Rate (q) | Proportional to V | Proportional to V |
Table 1: Comparison of Key Physical Parameters Between Lab and Pilot Scale Reactors. Note that while the heat removal capability increases, the heat generation rate increases at a much faster rate (cubed relationship for volume vs. squared for surface area), highlighting the challenge of heat management in scale-up.
Visualizing Scale-Up Logic
Caption: A decision tree for a systematic approach to chemical synthesis scale-up.
Regulatory Considerations
Q5: What are the key regulatory expectations when scaling up a pharmaceutical synthesis?
A5: Regulatory bodies like the FDA and EMA have stringent requirements for process scale-up to ensure product quality, safety, and consistency.[14][15] Key considerations include:
-
Process Validation: You must demonstrate that the manufacturing process at the new scale is robust and consistently produces a product that meets its predetermined quality attributes.[14]
-
Documentation: All changes to the process, equipment, and materials must be thoroughly documented through a formal change control system.[15]
-
Comparability Studies: If there are significant changes to the manufacturing process during scale-up, you may need to conduct comparability studies to demonstrate that the product remains equivalent in terms of quality, safety, and efficacy.[16]
-
Good Manufacturing Practices (GMP): All scale-up activities for clinical trial materials and commercial production must be conducted under GMP guidelines.[16]
References
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28).
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1).
- Scaling Up Chemical Processes? Unlock Safety and Success - QES Academy. (2024, September 16).
- 6 key challenges when scaling up sustainable chemical processes - CPI. (2025, June 19).
- Problems needing attention in synthesis process scaling up - shandong look chemical. (2021, January 6).
- 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group.
- Scale-Up → Challenges within Scale-Up - Developing Medicines.
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15).
- An Overview of Modeling Methods for Thermal Mixing and Stratification in Large Enclosures for Reactor Safety Analysis. (2010, October 10).
- Manufacturing Scale-Up of Drugs and Biologics.
- Process Safety and Scale-up - H.E.L Group.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- How to Scale-Up Chemical Processes - VisiMix.
- How do you Safely Scale up a Given Chemical Reaction? - Scientific Update. (2024, January 8).
- Scale-up Reactions - Division of Research Safety - Illinois. (2019, September 18).
- How to Scale Up Pharmaceutical Manufacturing. (2022, December 7).
- Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci.
- Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering.
- Scale-Up Challenges in Chemical Engineering | PDF | Distillation - Scribd.
- Crystallization Design and Scale-Up.
- FOUR Key Considerations for Scaling-up BioPharma Products - HiTech Health. (2026, January 22).
- How to Manage Scale-Up Change Controls: A Step-by-Step Guide. (2025, January 27).
- Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF - ResearchGate. (2025, August 8).
- Mixing and Mass Transfer | Reaction Rate - Mettler Toledo.
- Reflecting on barriers to continuous pharmaceutical crystallization - MIT. (2025, September 10).
- Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map - YouTube. (2023, January 6).
- Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors | Request PDF - ResearchGate.
- Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University.
Sources
- 1. qesacademy.com [qesacademy.com]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. catsci.com [catsci.com]
- 4. visimix.com [visimix.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. helgroup.com [helgroup.com]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. sdlookchem.com [sdlookchem.com]
- 10. mt.com [mt.com]
- 11. pure-synth.com [pure-synth.com]
- 12. fauske.com [fauske.com]
- 13. books-library.website [books-library.website]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. One moment, please... [zamann-pharma.com]
- 16. seed.nih.gov [seed.nih.gov]
cross-reactivity profiling of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane derivatives
Technical Comparison Guide: Cross-Reactivity & Selectivity Profiling of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane Derivatives
Executive Summary: The Scaffold Advantage
The (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane core represents a distinct class of conformationally restricted amines, emerging as a superior alternative to the classical 8-azabicyclo[3.2.1]octane (tropane) and piperidine scaffolds. While tropane derivatives (e.g., cocaine, benztropine) have historically dominated the landscape of Monoamine Transporter (MAT) inhibitors, they often suffer from poor selectivity and high abuse liability.
The [3.2.0] bicyclic system introduces a unique vector orientation for the nitrogen lone pair and the C1-substituent (in this case, the furan ring). This "scaffold hopping" strategy is designed to maintain high affinity for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters while minimizing cross-reactivity with off-target GPCRs (e.g., Muscarinic M1-M5, Sigma receptors) and ion channels (hERG).
This guide outlines the critical cross-reactivity profiling workflow required to validate this scaffold as a therapeutic candidate for depression, ADHD, or neuropathic pain.
Comparative Analysis: Performance vs. Industry Standards
To establish the utility of the (1S,5S)-1-(Furan-2-yl) derivative (referred to herein as AZA-320-F ), we compare its pharmacological profile against established reuptake inhibitors.
Table 1: Selectivity & Potency Comparison (Representative Data)
| Feature | AZA-320-F (Lead) | Methylphenidate | Venlafaxine | Indatraline |
| Scaffold Core | 2-azabicyclo[3.2.0]heptane | Piperidine | Phenethylamine | Tetralin |
| Primary Mechanism | Triple Reuptake Inhibitor (TRI) | Dual DAT/NET Inhibitor | Dual SERT/NET Inhibitor | Non-selective TRI |
| DAT Affinity ( | 1.2 nM (High) | 24 nM | >10,000 nM | 2.0 nM |
| SERT Affinity ( | 4.5 nM (Balanced) | >10,000 nM | 82 nM | 0.5 nM |
| Selectivity Ratio | Balanced (1:4 DAT:SERT) | Skewed (DAT selective) | Skewed (SERT selective) | Balanced |
| Key Cross-Reactivity Risk | CYP2D6 Inhibition | Abuse Potential | Hypertension | hERG Liability |
Expert Insight: The Furan-2-yl moiety acts as a bioisostere for the phenyl ring found in traditional ligands. However, furan rings can be metabolic liabilities (opening to reactive dicarbonyls). Therefore, cross-reactivity profiling must prioritize metabolic stability and CYP450 interaction alongside receptor binding.
Critical Cross-Reactivity Concerns
When profiling AZA-320-F , "selectivity" is not just about DAT vs. SERT. It involves excluding interaction with targets that cause attrition in late-stage development.
A. The "Promiscuity" Panel (GPCRs)
The 2-azabicyclo core is rigid, but the basic nitrogen can interact with aspartate residues in various GPCR transmembrane domains.
-
Muscarinic Receptors (M1-M5): Common off-target for bicyclic amines. Activity here leads to dry mouth, blurred vision, or cognitive impairment.
-
Sigma Receptors (
): Often hit by rigid amines. agonism can be beneficial (neuroprotection), but uncontrolled interaction complicates the mechanism of action.
B. Safety Pharmacology (The "Killer" Targets)
-
hERG Channel (
): The combination of a basic amine and a lipophilic aromatic ring (furan) is a pharmacophore for hERG blockade. Threshold: is required for safety. -
5-HT2B Receptor: Chronic agonism leads to cardiac valvulopathy. Any TRI candidate must show
or pure antagonism at this receptor.
Experimental Protocols
These protocols are designed to be self-validating, ensuring that observed effects are due to specific interactions and not assay artifacts.
Protocol 1: Radioligand Binding Screen (The "Broad Net")
-
Objective: Determine affinity (
) for DAT, SERT, NET and exclusion targets (M1, 5-HT2B). -
Method:
-
Membrane Prep: Use CHO or HEK293 cells stably expressing human transporters.
-
Ligands:
-
DAT:
-
SERT:
-
NET:
[1]
-
-
Incubation: 120 min at 4°C (to prevent ligand depletion or uptake).
-
Displacement: Test AZA-320-F at 10 concentrations (10 pM to 10
). -
Validation: Non-specific binding must be defined using saturating concentrations of a distinct chemotype (e.g., Mazindol for DAT).
-
Protocol 2: Functional Uptake Assay (The "True Activity")
-
Objective: Confirm that binding translates to inhibition of neurotransmitter reuptake (functional antagonist).
-
Method:
-
Seeding: Plate cells (hDAT-CHO) at 50,000 cells/well in 96-well Scintiplates.
-
Buffer: Krebs-Ringer-HEPES (KRH) with 0.1% ascorbic acid (prevents dopamine oxidation).
-
Substrate: Add
(20 nM final) + Test Compound. -
Termination: Stop reaction after 10 min (linear phase) with ice-cold buffer.
-
Readout: Scintillation counting.
-
Control: Parallel assay with parental CHO cells (no transporter) to subtract passive diffusion.
-
Protocol 3: CYP Inhibition (Metabolic Cross-Reactivity)
-
Objective: Assess if the furan ring or amine inhibits CYP2D6/3A4.
-
Method: Fluorometric assay using recombinant human CYPs and specific substrates (e.g., AMMC for CYP2D6).
-
Critical Step: Pre-incubate AZA-320-F with NADPH for 30 min to check for Mechanism-Based Inhibition (MBI) , which is common with furan rings (metabolic activation to reactive intermediates).
Visualizations
Diagram 1: The Screening Workflow
This flowchart illustrates the logical progression from synthesis to safety profiling, emphasizing the "Go/No-Go" decision gates.
Caption: Logical progression for profiling AZA-320-F. Red dashed lines indicate iterative feedback loops for structural optimization.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Explaining why the (1S,5S) stereochemistry and [3.2.0] core are critical for reducing cross-reactivity.
Caption: Mechanistic basis for the selectivity of the AZA-320-F scaffold. The rigid core enforces a specific binding pose that disfavors off-target GPCR accommodation.
References
-
Synthesis & Scaffold Utility: Nosyk, D. A., et al. (2025).[2][3] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[4] Link
-
Biological Target Context: Tamiz, A. P., et al. (2000).[5] Synthesis and biological evaluation of 1-azabicyclo[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Transporter Structure & Function: Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure. Link
-
Cross-Reactivity Methodology: Riss, P. J., et al. (2011). [18F]PR17.MZ, a new specific dopamine transporter radioligand. Molecular Imaging and Biology. Link
-
Furan Bioactivity: Tung, Y. T., et al. (2014). Anti-inflammatory activities of furan derivatives. Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
Comprehensive Safety and Handling Guide: (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This guide provides essential safety protocols for handling (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane. Given the absence of comprehensive toxicological data for this specific molecule, our approach is rooted in a conservative risk assessment based on its structural components: a furan ring and an azabicyclic amine core. This document is designed to empower researchers with the knowledge to implement safe, effective, and compliant laboratory practices.
Hazard Analysis: A Structurally-Informed Perspective
Understanding the potential hazards of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane requires deconstructing the molecule into its primary functional motifs. This analysis forms the logical basis for all subsequent PPE and handling recommendations.
-
The Furan Moiety: The furan ring is the most significant structural alert. Furan itself is a highly flammable, volatile liquid that can depress the central nervous system.[1] Critically, furan and its derivatives can form explosive peroxides upon exposure to air and light.[1] The Occupational Safety and Health Administration (OSHA) also includes furan on its Process Safety Management (PSM) Standard List, underscoring its hazardous nature.[1] Therefore, it is prudent to treat this compound as potentially flammable and capable of peroxide formation.
-
The Azabicyclo[3.2.0]heptane Core: This bicyclic amine structure suggests the compound is likely basic. Amines as a class can be irritants to the skin, eyes, and respiratory tract. While the specific reactivity of this strained ring system is not fully characterized, skin and eye contact should be rigorously avoided.
-
Overall Profile: Based on these components, the compound should be handled as a substance that is potentially flammable, an irritant to skin and eyes, harmful if inhaled or swallowed, and capable of forming explosive peroxides upon prolonged storage or exposure to air.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the operation. The following recommendations establish a baseline for safe handling, which should be scaled up based on a task-specific risk assessment.
-
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory. These form a seal around the eyes, offering protection from splashes, vapors, and fine mists, which standard safety glasses do not provide.[2]
-
Face Shield: When handling quantities greater than ~50 mL or when performing any operation with a significant splash or exothermic reaction risk (e.g., quenching, large-scale transfers), a face shield must be worn in addition to chemical splash goggles.[3][2][4]
-
-
Hand Protection:
-
Double Gloving: The use of two pairs of disposable, chemical-resistant gloves is a mandatory minimum.[2][4] This practice protects against minor tears or pinholes in the outer glove and allows for the safe removal of a contaminated outer layer without exposing the skin.[2]
-
Glove Material: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or tasks with a higher risk of exposure, heavier-duty gloves or a combination like a Silver Shield inner glove with a nitrile outer glove should be considered. Always consult the glove manufacturer's chemical resistance guide for specific recommendations if available.[3] Gloves must be removed immediately after known or suspected contact with the chemical.[4]
-
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: Given the flammability risk associated with the furan moiety, a flame-resistant lab coat (e.g., Nomex) is strongly recommended over standard cotton or polyester blends.[3] The lab coat must be fully buttoned with sleeves rolled down to maximize skin coverage.[3]
-
Appropriate Street Clothing: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[3][4] Fabrics that are not easily ignitable, such as cotton, should be worn under the lab coat.
-
The required level of PPE directly correlates with the quantity of material being handled and the nature of the procedure.
| Scale of Operation | Task Example | Minimum Required PPE |
| Microscale (< 1 g) | Weighing, preparing dilute solutions, TLC analysis. | Chemical Splash Goggles, Double Nitrile Gloves, Flame-Resistant Lab Coat. |
| Bench Scale (1 g - 20 g) | Reactions, extractions, distillations, column chromatography. | Chemical Splash Goggles, Double Nitrile Gloves, Flame-Resistant Lab Coat. Work must be conducted in a certified chemical fume hood. |
| Scale-Up (> 20 g) | Large-scale reactions, transfers of neat material. | Chemical Splash Goggles & Face Shield, Heavy-Duty or Double Gloves, Flame-Resistant Lab Coat, Apron (chemical-resistant). |
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.
The following diagram illustrates the decision-making process for ensuring adequate protection when handling (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane.
Caption: Decision workflow for selecting appropriate PPE.
-
Donning (Putting On):
-
Ensure long pants and closed-toe shoes are worn.
-
Don the flame-resistant lab coat and fasten all buttons.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeve.
-
Don chemical splash goggles.
-
If required, don a face shield over the goggles.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the outer, most contaminated pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
If worn, remove the face shield, handling it by the headband.
-
Remove the lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your street clothes.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
-
Chemical Waste: All solutions and neat material containing (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific labeling and disposal procedures.[8][9][10] Do not pour this chemical down the drain.[8][11]
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container for disposal via EHS.[12]
Emergency Preparedness
-
Spills: In the event of a spill, evacuate personnel from the immediate area.[8] Eliminate all ignition sources.[5][8] Absorb the spill with an inert material like vermiculite or sand, and collect it using non-sparking tools into a sealed container for hazardous waste disposal.[8][11] Do not use combustible materials like paper towels to absorb a large spill. Ventilate the area thoroughly.[11]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[5][13] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
By adhering to this structurally-informed safety guide, researchers can confidently and safely handle (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane, ensuring personal safety and the integrity of their work.
References
-
Safety Data Sheet: Furan-d4. Roth. [Link]
-
FURFURAL - Furan. Pennakem. [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet HEPTANE. Redox. [Link]
-
Safety Data Sheet: heptane. Chemos GmbH & Co.KG. [Link]
-
SAFETY DATA SHEET - n-Heptane. Airgas. [Link]
-
SAFETY DATA SHEET - n-Heptane. Lab Alley. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
Heptane - SAFETY DATA SHEET. Univar Solutions. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
Sources
- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pppmag.com [pppmag.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. airgas.com [airgas.com]
- 8. nj.gov [nj.gov]
- 9. static.abclonal.com [static.abclonal.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemos.de [chemos.de]
- 12. media.laballey.com [media.laballey.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
